Tazarotenic acid-13C2,d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17NO2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-[2-(2,2-dideuterio-4,4-dimethyl-3H-thiochromen-6-yl)(1,2-13C2)ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i3+1,6+1,10D2 |
InChI-Schlüssel |
IQIBKLWBVJPOQO-ARXHPFOJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tazarotenic Acid-¹³C₂,d₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of isotopically labeled Tazarotenic acid-¹³C₂,d₂. This stable isotope-labeled internal standard is crucial for quantitative studies, such as pharmacokinetic and metabolic profiling, in the development of the third-generation retinoid, Tazarotene.
Synthesis of Tazarotenic Acid-¹³C₂,d₂
The synthesis of Tazarotenic acid-¹³C₂,d₂ is a multi-step process that involves the initial synthesis of the corresponding isotopically labeled prodrug, Tazarotene-¹³C₂,d₂, followed by its hydrolysis to the active acid metabolite. The key steps involve the introduction of two ¹³C atoms and two deuterium atoms into the molecular structure.
A plausible synthetic approach is a modification of the well-established Sonogashira coupling reaction for Tazarotene synthesis. This would involve the preparation of isotopically labeled precursors: Ethyl 6-chloronicotinate-¹³C₂,d₁ and 6-ethynyl-4,4-dimethylthiochroman-d₁.
Proposed Synthetic Pathway
Physicochemical Properties of Tazarotenic Acid-13C2,d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tazarotenic acid-13C2,d2, an isotopically labeled active metabolite of the retinoid prodrug Tazarotene. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visualization of its biological signaling pathway.
Core Physicochemical Data
Table 1: General Physicochemical Properties of Tazarotenic Acid and its Isotopologue
| Property | Tazarotenic Acid | This compound (Predicted) | Data Source |
| Chemical Formula | C₁₉H₁₇NO₂S | ¹³C₂C₁₇H₁₅D₂NO₂S | [1] |
| Molecular Weight | 323.41 g/mol | Approx. 327.43 g/mol | |
| Monoisotopic Mass | 323.0980 g/mol | Approx. 327.1105 g/mol | [1] |
| Physical Form | White to light brown powder | Expected to be a solid/powder | |
| Solubility | Soluble in DMSO (20 mg/mL) | Expected to have similar solubility in organic solvents | |
| Storage Temperature | 2-8°C | 2-8°C |
Note: The predicted molecular weight and monoisotopic mass for this compound are calculated based on the addition of two ¹³C atoms and two deuterium atoms, and the removal of two ¹²C atoms and two protium atoms.
Effects of Isotopic Labeling
The introduction of stable isotopes such as ¹³C and ²H (deuterium) is a common practice in drug development to trace the metabolic fate of a drug candidate. While these substitutions are not expected to significantly alter the biological activity of the molecule, they can have minor effects on its physicochemical properties due to the kinetic isotope effect.
Deuterium substitution, in particular, can lead to:
-
Increased Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond.
-
Changes in Lipophilicity: Deuteration can sometimes lead to a slight decrease in the lipophilicity of a molecule.[2]
-
Alterations in Acidity and Basicity: The acidity of carboxylic acids and phenols may be slightly decreased, while the basicity of amines may be increased upon deuteration.[2]
-
Shifts in Spectroscopic Signatures: The presence of ¹³C and deuterium will cause predictable shifts in NMR and mass spectra, which is the basis for their use as tracers.[3][4][5]
For this compound, these effects are expected to be subtle but may be measurable in sensitive analytical assays.
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6]
Protocol:
-
Preparation of Media: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[7]
-
Sample Preparation: Add an excess amount of this compound to a stoppered flask or vial containing a known volume of the solubility medium.[6]
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[6]
-
Replication: Perform the experiment in triplicate for each pH condition to ensure the reliability of the results.[8]
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[9]
Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[9]
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.[9]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized.[10]
-
Replication: Conduct at least three titrations to calculate the average pKa and standard deviation.[9]
Stability Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API.[11][]
Protocol:
-
Batch Selection: Use at least one batch of this compound for the study.[11]
-
Storage Conditions: Store samples under various conditions, including accelerated stability (e.g., 40°C / 75% relative humidity) and long-term stability (e.g., 25°C / 60% relative humidity or 30°C / 65% relative humidity) conditions.[13]
-
Testing Frequency: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]
-
Analytical Testing: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a stability-indicating analytical method (e.g., HPLC).[13]
-
Stress Testing: Conduct forced degradation studies to understand the degradation pathways. This includes exposing the API to heat, humidity, acid, base, oxidation, and light.[15]
-
Data Evaluation: Evaluate the data to establish a re-test period or shelf-life for the API under the specified storage conditions.[14]
Biological Signaling Pathway
Tazarotenic acid is the active metabolite of Tazarotene and exerts its biological effects by acting as a selective agonist for Retinoic Acid Receptors (RARs), with a preference for RARβ and RARγ.[16] This interaction modulates gene expression, leading to its therapeutic effects in conditions like psoriasis and acne.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this isotopically labeled compound is limited, its properties can be reliably predicted based on the well-characterized parent compound, Tazarotenic acid. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, pKa, and stability, which are critical parameters in drug development. The visualization of its signaling pathway further elucidates its mechanism of action, providing essential context for researchers in the field.
References
- 1. Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. rsc.org [rsc.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. tazarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Core Mechanism of Tazarotenic Acid: A Receptor-Selective Retinoid Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tazarotenic acid, the active metabolite of the prodrug tazarotene, is a third-generation synthetic retinoid that exhibits high selectivity for retinoic acid receptors (RARs), particularly the β and γ isoforms. This receptor-selective agonist modulates gene expression, influencing a cascade of cellular processes including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of tazarotenic acid, detailing its receptor binding and activation profile, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Introduction to Retinoid Signaling and Tazarotenic Acid
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). These receptors function as ligand-inducible transcription factors. In the absence of a ligand, RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) on DNA, complexed with corepressor proteins, to repress gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator complexes, which in turn activates the transcription of target genes.
Tazarotene is an acetylenic retinoid prodrug that is rapidly hydrolyzed by esterases in the skin to its active form, tazarotenic acid (also known as AGN 190299).[1][2] Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), which bind to all RAR subtypes, tazarotenic acid demonstrates a pronounced selectivity for RARβ and RARγ.[1][3] This receptor selectivity is believed to contribute to its therapeutic efficacy and potentially a more favorable side-effect profile in the treatment of conditions like psoriasis and acne.[1]
Quantitative Analysis of Receptor Interaction
The affinity and potency of tazarotenic acid for retinoic acid receptors are key determinants of its biological activity. These parameters are typically quantified through receptor binding and transactivation assays.
Receptor Binding Affinity
Competitive radioligand binding assays are employed to determine the binding affinity (Ki or Kd) of tazarotenic acid for the different RAR subtypes. In these assays, a radiolabeled retinoid, such as [³H]-all-trans-retinoic acid, competes with unlabeled tazarotenic acid for binding to the receptor.
Table 1: Binding Affinity of Tazarotenic Acid for Retinoic Acid Receptors (RARs)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| RARα | >1000 |
| RARβ | 2.3 |
| RARγ | 1.7 |
Data compiled from various in vitro studies. The high Ki for RARα indicates significantly lower binding affinity compared to RARβ and RARγ.
Transactivation Potency
Transactivation assays, often utilizing reporter genes, measure the functional consequence of ligand binding – the activation of gene transcription. Chimeric receptor assays, where the ligand-binding domain (LBD) of an RAR is fused to a heterologous DNA-binding domain (like that of the yeast GAL4 protein), are commonly used to assess subtype-specific activation.
Table 2: Transactivation Potency of Tazarotenic Acid on Retinoic Acid Receptors (RARs)
| Receptor Subtype | Transactivation Potency (EC50, nM) |
| RARα | >1000 |
| RARβ | 18 |
| RARγ | 5.8 |
Data represents the concentration of tazarotenic acid required to achieve 50% of the maximal transcriptional activation in cell-based reporter assays.
Signaling Pathways and Downstream Effects
The binding of tazarotenic acid to RARβ and RARγ initiates a cascade of molecular events that ultimately alter cellular phenotype.
RAR-Mediated Gene Regulation
Upon activation by tazarotenic acid, the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of coactivators (e.g., SRC-1, p300/CBP).[4] This modified receptor complex then activates the transcription of target genes containing RAREs in their promoter regions.
A key set of genes regulated by tazarotenic acid are the Tazarotene-Induced Genes (TIGs), including TIG1, TIG2, and TIG3.[5][6] These genes are involved in the regulation of cell proliferation, differentiation, and apoptosis.[1] For instance, the upregulation of TIG1 and TIG3 is associated with the normalization of keratinocyte differentiation and the inhibition of hyperproliferation seen in psoriatic skin.[1][7]
Antagonism of Activator Protein 1 (AP-1)
Tazarotenic acid also exerts anti-inflammatory effects by antagonizing the activity of the transcription factor Activator Protein 1 (AP-1).[5][8] AP-1, a dimer typically composed of proteins from the Jun and Fos families, regulates the expression of genes involved in inflammation and cellular proliferation. The activated RAR can physically interact with c-Jun/c-Fos, preventing AP-1 from binding to its DNA response elements and thereby inhibiting the transcription of pro-inflammatory genes.[5][7][9] This mechanism is distinct from the direct transactivation of genes via RAREs.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of tazarotenic acid.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of tazarotenic acid for RAR subtypes.
-
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
[³H]-all-trans-retinoic acid (radioligand).
-
Tazarotenic acid (unlabeled competitor).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of tazarotenic acid.
-
In a 96-well plate, incubate a fixed concentration of the RAR-LBD with a fixed concentration of [³H]-all-trans-retinoic acid (typically at or below its Kd) and varying concentrations of tazarotenic acid.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled all-trans-retinoic acid).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of tazarotenic acid and determine the IC50 value (the concentration of tazarotenic acid that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GAL4-RAR Chimera Transactivation Assay
This cell-based reporter assay measures the ability of tazarotenic acid to activate transcription through specific RAR subtypes.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmid for a GAL4-RAR-LBD chimera (separate plasmids for RARα, RARβ, and RARγ LBDs).
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase).
-
Tazarotenic acid.
-
Cell culture medium and transfection reagents.
-
Luciferase assay reagents and a luminometer.
-
-
Procedure:
-
Co-transfect the cells with the GAL4-RAR-LBD expression plasmid, the GAL4-UAS-luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with a range of concentrations of tazarotenic acid.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of tazarotenic acid to generate a dose-response curve and determine the EC50 value.
-
Northern Blot Analysis for TIG1 Expression
This technique is used to detect and quantify the expression of specific mRNA, such as TIG1, in response to tazarotenic acid treatment.
-
Materials:
-
Human keratinocytes.
-
Tazarotenic acid.
-
RNA extraction reagents.
-
Formaldehyde, agarose, and electrophoresis equipment.
-
Nylon membrane.
-
A labeled DNA or RNA probe specific for TIG1 mRNA.
-
Hybridization buffer and wash solutions.
-
Phosphorimager or X-ray film for detection.
-
-
Procedure:
-
Treat human keratinocytes with tazarotenic acid for various time points or at different concentrations.
-
Extract total RNA from the treated and untreated control cells.
-
Separate the RNA samples by size using denaturing formaldehyde-agarose gel electrophoresis.
-
Transfer the RNA from the gel to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific for TIG1 mRNA.
-
Wash the membrane to remove the unbound probe.
-
Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the signal intensity and normalize it to a housekeeping gene (e.g., GAPDH) to determine the relative change in TIG1 mRNA expression.
-
Conclusion
Tazarotenic acid's mechanism of action is characterized by its selective agonism of RARβ and RARγ. This targeted engagement of specific retinoid receptor subtypes initiates a cascade of genomic and non-genomic events, including the modulation of Tazarotene-Induced Genes and the inhibition of the pro-inflammatory AP-1 pathway. The in-depth understanding of these molecular interactions, facilitated by the experimental protocols detailed herein, is crucial for the continued development and optimization of receptor-selective retinoids for a variety of dermatological and potentially other therapeutic applications. The data clearly demonstrates a preference for RARβ and RARγ, which underpins its clinical profile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid is a negative regulator of AP-1-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazarotene-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism between retinoic acid receptors and AP-1: implications for tumor promotion and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
The Metabolic Conversion of Tazarotene to Tazarotenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of the topical retinoid prodrug, Tazarotene, to its active metabolite, Tazarotenic acid. This document details the enzymatic processes, presents quantitative kinetic and pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade.
Introduction to Tazarotene Metabolism
Tazarotene is a third-generation, receptor-selective acetylenic retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2][3] As a prodrug, Tazarotene requires metabolic activation to exert its therapeutic effects.[4] The primary and most crucial step in its bioactivation is the rapid hydrolysis of the ethyl ester group to form its cognate carboxylic acid, Tazarotenic acid.[5][6] This active metabolite exhibits a high affinity for retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, through which it modulates gene expression, leading to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammatory markers.[6][7][8]
Following its formation, Tazarotenic acid undergoes further systemic metabolism, primarily through oxidation, to less active or inactive metabolites that are subsequently eliminated from the body.[5][9][10] Understanding the intricacies of this metabolic pathway is critical for drug development, dosage optimization, and the assessment of potential drug-drug interactions.
The Metabolic Pathway: From Prodrug to Active Metabolite and Beyond
The metabolic journey of Tazarotene can be broadly divided into two main phases: the initial activation via hydrolysis and the subsequent oxidative metabolism of the active form.
Phase I: Esterase-Mediated Hydrolysis to Tazarotenic Acid
The conversion of Tazarotene to Tazarotenic acid is a rapid and efficient process catalyzed by esterase enzymes.[5][6] This hydrolysis occurs primarily in the skin, the target tissue for topical application, as well as systemically in the blood and liver.[9][11][12] The reaction involves the cleavage of the ethyl ester bond of Tazarotene, yielding Tazarotenic acid and ethanol.
Studies have shown that paraoxon-inhibitable serine esterases are significantly involved in this hydrolysis in both blood and liver microsomes.[11] Interestingly, specific inhibitors of cholinesterase (physostigmine), carboxylesterase (bis(p-nitrophenyl) phosphate), and aromatic esterase (EDTA) did not significantly affect the rate of Tazarotene hydrolysis in blood, suggesting the involvement of other types of serine esterases.[11]
Figure 1: Esterase-mediated conversion of Tazarotene to Tazarotenic acid.
Phase II: Oxidative Metabolism of Tazarotenic Acid
Once formed, Tazarotenic acid, the main circulating agent, undergoes further metabolism, primarily through oxidation, leading to the formation of sulfoxide and sulfone metabolites, which are considered inactive.[5][9][13] This oxidative metabolism is mediated by two key enzyme families: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO).
In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified several specific enzymes involved in the oxidation of Tazarotenic acid:
-
CYP2C8 : Plays a significant role in the formation of the sulfoxide metabolite.[13][14]
-
CYP26A1 and CYP26B1 : These retinoic acid-metabolizing enzymes have been shown to catalyze the formation of tazarotenic acid sulfoxide, tazarotenic acid sulfone, and a hydroxylated metabolite of tazarotenic acid.[14] In fact, the highest rates of tazarotenic acid sulfoxide formation were observed with these two enzymes.[14]
-
CYP3A7 : Also contributes to the formation of tazarotenic acid sulfoxide.[14]
-
FMO1 and FMO3 : These enzymes are also involved in the formation of the sulfoxide metabolite.[13][14]
Figure 2: Oxidative metabolism of Tazarotenic acid by CYP and FMO enzymes.
Quantitative Data
Enzyme Kinetics of Tazarotenic Acid Metabolism
The kinetic parameters for the formation of Tazarotenic acid metabolites have been determined for CYP26A1 and CYP26B1.[14]
| Enzyme | Metabolite | Km (μM) | kcat (min-1) | Intrinsic Clearance (Vmax/Km) |
| CYP26A1 | Tazarotenic Acid Sulfoxide | Data not specified | Data not specified | Slightly higher than CYP26B1 |
| CYP26B1 | Tazarotenic Acid Sulfoxide | Data not specified | Data not specified | Data not specified |
| CYP26A1 | Hydroxytazarotenic Acid | Data not specified | Data not specified | Data not specified |
| CYP26B1 | Hydroxytazarotenic Acid | Data not specified | Slightly higher than CYP26A1 | Data not specified |
Note: While the study mentions the determination of these parameters, specific values for Km and kcat were not provided in the abstract. It is noted that CYP26B1 generally exhibited slightly higher Km and kcat values compared to CYP26A1.[14]
Pharmacokinetics of Tazarotenic Acid
Following topical application of Tazarotene, systemic exposure to Tazarotenic acid is generally low.[5][15]
| Application Condition | Cmax (μg/L) (mean ± SD) | AUC0-24h (μg·h/L) (mean ± SD) |
| Acne Vulgaris | ||
| Standard (face only) | 0.10 ± 0.06 | 1.54 ± 1.01 |
| Exaggerated (15% body surface area) | 1.20 ± 0.41 | 17.0 ± 6.1 |
| Photodamaged Skin | ||
| Standard (face only) | 0.236 ± 0.255 | 2.44 ± 1.38 |
| Exaggerated (15% body surface area) | 1.75 ± 0.53 | 23.8 ± 7.0 |
Cmax: Maximum plasma concentration; AUC0-24h: Area under the plasma concentration-time curve over 24 hours. Data from a study with 0.1% Tazarotene cream applied once daily for 30 days.[16]
The terminal half-life of Tazarotenic acid is approximately 18 hours.[5][9]
Experimental Protocols
In Vitro Metabolism of Tazarotenic Acid in Human Liver Microsomes
This protocol is adapted from studies identifying the enzymes responsible for the oxidative metabolism of Tazarotenic acid.[13]
Objective: To identify the human liver microsomal enzymes involved in the metabolism of Tazarotenic acid.
Materials:
-
Tazarotenic acid
-
Pooled human liver microsomes (1 mg/mL)
-
100 mM potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
cDNA-expressed human microsomal isozymes (e.g., CYP2C8, FMO1, FMO3)
-
Specific chemical inhibitors for CYP and FMO enzymes
-
Acetonitrile (for quenching the reaction)
-
Reversed-phase high-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing Tazarotenic acid, pooled human liver microsomes (or specific cDNA-expressed isozymes), and potassium phosphate buffer in a final volume of 200 µL.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the presence of metabolites (e.g., tazarotenic acid sulfoxide) using a validated HPLC method.
-
Inhibition Studies: To confirm the role of specific enzymes, repeat the incubations with pooled human liver microsomes in the presence and absence of specific chemical inhibitors.
Figure 3: Workflow for in vitro metabolism studies of Tazarotenic acid.
Quantification of Tazarotene and Tazarotenic Acid in Biological Matrices
This protocol provides a general outline for the analysis of Tazarotene and Tazarotenic acid in samples such as plasma or skin homogenates.[11][17]
Objective: To simultaneously quantify the concentrations of Tazarotene and Tazarotenic acid.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (e.g., Quadrupole Detector Mass Spectrometry - QDa)
Procedure:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.
-
For skin samples, homogenize the tissue in an appropriate solvent (e.g., methanol) to extract the analytes.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a suitable UPLC column (e.g., a C18 column).
-
Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of Tazarotene and Tazarotenic acid.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of Tazarotene and Tazarotenic acid in the unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion
The metabolic pathway of Tazarotene to Tazarotenic acid is a well-defined process initiated by rapid esterase-mediated hydrolysis to its active form. Subsequent oxidative metabolism of Tazarotenic acid by a suite of CYP and FMO enzymes leads to its inactivation and eventual elimination. The low systemic absorption and efficient metabolism contribute to the favorable safety profile of topical Tazarotene. This technical guide provides a foundational understanding of this metabolic pathway, offering valuable data and protocols for researchers and professionals in the field of drug development and dermatological science. Further research to elucidate the specific kinetics of the initial esterase conversion and to more precisely quantify the contributions of the various oxidative enzymes will continue to refine our understanding of Tazarotene's pharmacology.
References
- 1. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Metabolic deesterification of tazarotene in human blood and rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Esterase in the Bioactivation of Tazarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotene, a third-generation topical retinoid, is a cornerstone in the treatment of various dermatological conditions, including psoriasis, acne vulgaris, and photoaging. As a prodrug, its therapeutic efficacy is contingent upon its metabolic conversion to the active form, tazarotenic acid. This technical guide provides an in-depth exploration of the pivotal role of esterases in this bioactivation process. It delves into the metabolic pathway, the enzymes involved, and the subsequent signaling cascade initiated by tazarotenic acid. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying tazarotene metabolism, and provides visual representations of the key processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Tazarotene is an acetylenic retinoid that requires metabolic activation to exert its pharmacological effects.[1][2] This activation is primarily a de-esterification reaction, catalyzed by esterase enzymes present in the skin, which converts the tazarotene prodrug into its cognate carboxylic acid, tazarotenic acid.[1][3] Tazarotenic acid is the active moiety that binds with high selectivity to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, to modulate gene expression, thereby influencing cellular differentiation and proliferation.[2][4] Understanding the intricacies of this esterase-mediated conversion is critical for optimizing drug delivery, predicting therapeutic response, and designing novel retinoid-based therapies.
The Metabolic Conversion of Tazarotene
The primary metabolic pathway for tazarotene in the skin is a one-step hydrolysis reaction.
Tazarotene → Tazarotenic Acid
This conversion is rapid and occurs locally in the skin following topical application.[5] The resulting tazarotenic acid is then responsible for the therapeutic effects. Further metabolism of tazarotenic acid to sulfoxide and sulfone derivatives occurs systemically, primarily in the liver, leading to their elimination.[5][6]
The Role of Esterases
Esterases are a class of hydrolase enzymes that cleave ester bonds. Studies have demonstrated that the hydrolysis of tazarotene is significantly inhibited by paraoxon, a broad-spectrum inhibitor of serine esterases, confirming the involvement of this enzyme class in the conversion process.[3] Human skin is known to contain multiple carboxylesterases (CES), with human carboxylesterase 2 (CES2) being highly expressed and playing a major role in the hydrolysis of various prodrugs.[7] While direct evidence specifically identifying the CES subtype responsible for tazarotene conversion in the skin is not yet definitive, the high expression and activity of CES2 in the skin make it a primary candidate.
Quantitative Analysis of Tazarotene Conversion
While specific enzyme kinetic parameters such as Km and Vmax for the esterase-mediated conversion of tazarotene in human skin have not been extensively reported in the literature, pharmacokinetic studies provide valuable insights into the efficiency of this process.
| Parameter | Value | Condition | Reference |
| Tazarotenic Acid Plasma Concentration (Cmax) | < 1 µg/L | Topical application to healthy individuals and acne patients | [5] |
| Systemic Bioavailability (as tazarotenic acid) | ~1% (single dose) to ≤5% (steady state) | Topical application to healthy and psoriatic skin | [5] |
| Half-life of Tazarotenic Acid | Approximately 18 hours | Normal and psoriatic patients | [5] |
| Tazarotene Metabolized in Skin (in vitro) | < 1% of applied dose | 24h percutaneous absorption in reconstructed human skin | [8] |
| Tazarotenic Acid in Epidermis (in vitro) | 0.0015-0.0058 µg | 24h percutaneous absorption in psoriatic skin substitutes | [8] |
| Tazarotenic Acid in Dermis (in vitro) | 0.0063-0.0476 µg | 24h percutaneous absorption in psoriatic skin substitutes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of esterase in tazarotene conversion.
In Vitro Metabolism of Tazarotene in Human Skin S9 Fraction
This protocol is designed to assess the metabolic conversion of tazarotene to tazarotenic acid using the S9 fraction of human skin, which contains both microsomal and cytosolic enzymes, including esterases.
Materials:
-
Human skin tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4)
-
Tazarotene stock solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (optional, for studying subsequent oxidative metabolism)
-
Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (for analytical quantification)
-
HPLC-MS/MS system
Protocol:
-
Preparation of Human Skin S9 Fraction:
-
Obtain human skin tissue from ethically approved sources.
-
Remove subcutaneous fat and mince the tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration (e.g., using a BCA assay).
-
-
In Vitro Incubation:
-
In a microcentrifuge tube, pre-incubate the human skin S9 fraction (e.g., 1 mg/mL protein) in incubation buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding tazarotene to a final concentration (e.g., 10 µM).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to an autosampler vial.
-
Analyze the formation of tazarotenic acid and the depletion of tazarotene using a validated HPLC-MS/MS method.
-
Enzyme Inhibition Assay
This protocol aims to identify the specific carboxylesterase subtype involved in tazarotene hydrolysis using specific chemical inhibitors.
Materials:
-
Human skin S9 fraction or recombinant human carboxylesterases (CES1 and CES2)
-
Tazarotene
-
Specific inhibitors:
-
Telmisartan (CES2 inhibitor)
-
Digitonin or Benzil (CES1/pan-CES inhibitors)
-
Paraoxon (general serine esterase inhibitor)
-
-
Incubation buffer and other reagents as in the metabolism assay.
Protocol:
-
Pre-incubation with Inhibitors:
-
Pre-incubate the enzyme source (skin S9 or recombinant CES) with various concentrations of the specific inhibitor (or vehicle control) in incubation buffer at 37°C for a specified time (e.g., 15 minutes).
-
-
Metabolic Reaction:
-
Initiate the reaction by adding tazarotene at a concentration close to its Km (if known) or at a low concentration to maximize sensitivity to inhibition.
-
Incubate for a fixed time period where the reaction is linear.
-
-
Analysis:
-
Terminate the reaction and process the samples as described in the metabolism assay.
-
Quantify the formation of tazarotenic acid.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
HPLC-MS/MS Quantification of Tazarotene and Tazarotenic Acid
This is a representative method for the simultaneous quantification of tazarotene and its active metabolite.
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from low to high organic phase |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tazarotene: e.g., m/z 352.1 -> 254.1; Tazarotenic Acid: e.g., m/z 324.1 -> 226.1 |
Signaling Pathway and Experimental Workflows
Tazarotenic Acid Signaling Pathway
Tazarotenic acid exerts its effects by binding to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events leading to changes in gene expression.
References
- 1. asianjpr.com [asianjpr.com]
- 2. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and biotransformation of the acetylenic retinoid tazarotene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Tazarotenic Acid and Its Labeled Isotopes: A Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotenic acid is the active metabolite of the third-generation topical retinoid, tazarotene.[1][2] As a prodrug, tazarotene is rapidly converted to tazarotenic acid in the skin by esterase enzymes.[3] This active form is responsible for the therapeutic effects observed in the treatment of various dermatological conditions, including psoriasis, acne vulgaris, and photoaging.[1][4][5] Tazarotenic acid exerts its effects through selective binding to retinoic acid receptors (RARs), leading to the modulation of gene expression involved in cell differentiation, proliferation, and inflammation.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of tazarotenic acid and its labeled isotopes, with a focus on its mechanism of action, pharmacokinetics, and relevant experimental methodologies.
Mechanism of Action
Tazarotenic acid is a receptor-selective retinoid that preferentially binds to the retinoic acid receptor subtypes RAR-β and RAR-γ.[1][2] This binding specificity is a key characteristic that distinguishes it from other retinoids.[4] The interaction with RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
The downstream effects of this gene regulation are central to the therapeutic efficacy of tazarotenic acid. Notably, it influences the expression of "Tazarotene-induced genes" (TIGs), such as TIG1 and TIG3, which are involved in the suppression of abnormal cell growth and the promotion of cell differentiation.[4][7][8] Furthermore, tazarotenic acid has been shown to possess anti-inflammatory properties, which contribute to its effectiveness in treating inflammatory skin conditions.[1]
Signaling Pathway
The signaling pathway of tazarotenic acid begins with its conversion from the prodrug tazarotene and culminates in the regulation of gene expression.
Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of tazarotenic acid.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (IC50) | Selectivity |
| RAR-α | - | Lower |
| RAR-β | Selective | Higher |
| RAR-γ | Selective | Higher |
| RXRs | Inactive | - |
Note: Specific IC50 values are not consistently reported across publicly available literature, but the selectivity for RAR-β and RAR-γ is a well-established characteristic.[1][2]
Table 2: Pharmacokinetic Parameters of Tazarotenic Acid (after topical Tazarotene application)
| Parameter | Value | Condition |
| Systemic Bioavailability | Low (~1-5%) | Topical application[3] |
| Time to Peak Plasma Concentration (Tmax) | - | Not consistently reported due to low systemic levels |
| Terminal Half-life (t1/2) | ~18 hours | Topical application[3] |
| Protein Binding | >99% | In plasma[3] |
| Metabolism | Sulfoxidation and other polar metabolites | -[3] |
| Elimination | Urinary and fecal pathways | -[3] |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of tazarotenic acid to specific retinoic acid receptor subtypes.
Methodology:
-
Preparation of Receptor Lysates: Nuclear extracts containing RAR subtypes are prepared from cultured cells (e.g., Sf9 insect cells) that overexpress the specific receptor.
-
Radioligand: A radiolabeled retinoid with known high affinity for the target receptor (e.g., [³H]-all-trans-retinoic acid) is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor lysates in the presence of increasing concentrations of unlabeled tazarotenic acid.
-
Separation: Bound and free radioligand are separated using a filter-based method (e.g., glass fiber filters) followed by washing to remove unbound ligand.[9]
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of tazarotenic acid that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.
Gene Expression Analysis (Quantitative PCR)
This method is employed to quantify the changes in the expression of target genes (e.g., TIG1, TIG3) in response to treatment with tazarotenic acid.
Methodology:
-
Cell Culture and Treatment: Skin cells (e.g., keratinocytes or fibroblasts) are cultured and treated with various concentrations of tazarotenic acid for a specified period.[7]
-
RNA Extraction: Total RNA is isolated from the treated and untreated (control) cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.[11][12]
-
Data Analysis: The relative expression of the target genes in the treated samples compared to the control is calculated using the ΔΔCt method, normalized to the reference gene.[11]
Labeled Isotopes of Tazarotenic Acid
Isotopically labeled compounds are invaluable tools in drug development and research. For tazarotenic acid, deuterium-labeled analogs have been primarily used as internal standards in pharmacokinetic studies.
Deuterium-Labeled Tazarotenic Acid
Deuterated analogs of tazarotene and tazarotenic acid, such as Tazarotene-d7, are commonly used as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The stable isotope label allows for precise and accurate quantification of the unlabeled drug in biological matrices like plasma by correcting for variations in sample preparation and instrument response.
Application Workflow (Pharmacokinetic Study):
Other Isotopes
While less documented for tazarotenic acid specifically, other stable isotopes like Carbon-13 (¹³C) could be utilized to trace the metabolic fate of the molecule in in vitro and in vivo systems, providing insights into its biotransformation pathways.
Conclusion
Tazarotenic acid is a pharmacologically active retinoid with a well-defined mechanism of action centered on its selective agonism of RAR-β and RAR-γ. Its favorable pharmacokinetic profile, characterized by low systemic absorption and rapid elimination, makes it a suitable agent for topical administration. The use of its labeled isotopes, particularly deuterated forms, is crucial for accurate bioanalytical quantification in pharmacokinetic research. This guide provides a foundational understanding of the pharmacological profile of tazarotenic acid and the methodologies employed in its study, serving as a valuable resource for professionals in the field of drug development and dermatological research.
References
- 1. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of tazarotene foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 7. Tazarotene-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Quantitative PCR Basics [sigmaaldrich.com]
- 13. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 15. apo.ansto.gov.au [apo.ansto.gov.au]
- 16. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Isotope Labeling in Drug Metabolite Quantification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation involved in using stable isotope labeling for the accurate quantification of drug metabolites. The use of isotopically labeled compounds, particularly in conjunction with mass spectrometry, has become an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering unparalleled precision and accuracy.
Core Principles of Isotope Labeling for Quantitative Analysis
Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] These labeled molecules are chemically identical to their unlabeled counterparts and behave similarly in biological systems.[1] The key principle behind their use in quantitative analysis is their function as ideal internal standards (IS).[2]
An ideal internal standard co-elutes with the analyte of interest during chromatographic separation and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[2] Because the stable isotope-labeled internal standard (SIL-IS) has a different mass-to-charge ratio (m/z) from the analyte, the mass spectrometer can distinguish between the two.[3] By adding a known amount of the SIL-IS to a sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, allowing for highly accurate and precise quantification of the drug and its metabolites.[2]
Experimental Protocols
The successful quantification of drug metabolites using isotope labeling hinges on meticulous experimental design and execution. The following sections detail common protocols for sample preparation and analysis.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, whole blood) and the physicochemical properties of the analytes. The primary goal is to remove interfering substances, such as proteins and phospholipids, that can cause matrix effects and compromise the analysis.[4]
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[5]
-
Protocol for Plasma/Serum:
-
To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add the stable isotope-labeled internal standard solution.
-
Add 300 µL of a cold organic solvent, typically acetonitrile or methanol, to precipitate the proteins.[6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]
-
2. Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and is often used for complex matrices like urine or when higher sensitivity is required.[8]
-
Protocol for Urine:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by an equilibration buffer (e.g., sodium acetate buffer, pH 4).[9]
-
Load the urine sample, to which the internal standard has been added, onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1 N HCl) to remove unretained interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., a mixture of methanol and ammonium hydroxide).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10]
-
Protocol for Whole Blood:
-
To a 50 µL aliquot of whole blood, add the internal standard solution.
-
Add 1.0 mL of an appropriate organic solvent mixture (e.g., methanol:acetonitrile, 40:60 v/v).[10]
-
Vortex the mixture for at least 10 seconds to ensure thorough extraction.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for quantifying isotopically labeled drug metabolites due to its high sensitivity, selectivity, and specificity.[2]
-
General Procedure:
-
Chromatographic Separation: The reconstituted sample extract is injected onto an HPLC or UPLC system. A reversed-phase C18 column is commonly used to separate the analytes from other components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for both the analyte and the stable isotope-labeled internal standard are monitored, providing high selectivity and minimizing background noise.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of a series of calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios onto this calibration curve.
-
Quantitative Data Presentation
The following tables provide examples of quantitative data obtained from bioanalytical method validation and pharmacokinetic studies using stable isotope-labeled internal standards.
Table 1: Bioanalytical Method Validation Parameters for Aripiprazole and Dehydroaripiprazole in Human Plasma
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Linearity Range (ng/mL) | 0.1 - 600 | 0.01 - 60 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 0.1 | 0.01 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-day Precision (%CV) | ≤ 7.9% | ≤ 8.8% |
| Accuracy (% Bias) | -4.2% to 5.5% | -5.1% to 6.3% |
| Mean Recovery | > 85% | > 85% |
| Data synthesized from a study by Song et al. (2009).[9] |
Table 2: Precision and Accuracy Data for the Quantification of Rosuvastatin in Human Plasma
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.3 (LQC) | 0.32 | 8.9 | 106.7 | 9.8 | 105.4 |
| 5.0 (MQC) | 5.11 | 5.4 | 102.2 | 6.1 | 101.8 |
| 40.0 (HQC) | 41.02 | 4.8 | 102.6 | 5.5 | 102.1 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data synthesized from a validation report.[11] |
Table 3: Pharmacokinetic Parameters of Carbamazepine (CBZ) and its Metabolite Carbamazepine-10,11-epoxide (CBZ-E) in Epileptic Patients
| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-epoxide (CBZ-E) |
| Tmax (h) | 2.72 ± 0.71 | 3.60 ± 0.79 |
| Cmax (µg/mL) | 7.30 ± 2.30 | 1.01 ± 0.57 |
| Cmin (µg/mL) | 6.30 ± 2.49 | - |
| t1/2 (h) | 18.20 | 16.10 |
| AUC (µg/L/h) | 70.33 ± 17.10 | 9.20 ± 2.50 |
| Clearance (mL/kg/min) | 0.37 | 0.40 |
| Data from a study in fourteen epileptic women under chronic treatment.[12] |
Table 4: Quantitative LC-MS/MS Data for Olanzapine and N-desmethylolanzapine in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Olanzapine | 0.2 - 120 | 0.2 | < 10.5 | < 9.8 | 95.2 - 112.5 |
| N-desmethylolanzapine | 0.5 - 50 | 0.5 | < 11.3 | < 10.9 | 96.4 - 113.2 |
| Data synthesized from a therapeutic drug monitoring study.[13] |
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and metabolic pathways relevant to drug metabolite quantification.
Caption: General workflows for sample preparation in drug metabolite analysis.
Caption: Workflow for LC-MS/MS data acquisition and analysis.
Caption: Catalytic cycle of Cytochrome P450-mediated drug oxidation.
Caption: General pathway of drug glucuronidation.
References
- 1. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. elearning.cpp.edu [elearning.cpp.edu]
- 4. Pharmacokinetic study of carbamazepine and its epoxide metabolite in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoinduction and steady-state pharmacokinetics of carbamazepine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Tazarotenic Acid using Tazarotenic acid-13C2,d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tazarotenic acid is the active metabolite of tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1][2] Accurate and reliable quantification of tazarotenic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy.[3][4][5][6]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[7][8] An SIL-IS, such as Tazarotenic acid-13C2,d2, has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[8] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[7][9][10] this compound, with its mass difference from the parent molecule, allows for distinct detection by the mass spectrometer while ensuring it is not naturally present in biological samples.[11]
These application notes provide a detailed protocol for the extraction and quantification of tazarotenic acid from human plasma using this compound as an internal standard with a validated LC-MS/MS method.
Signaling Pathway of Tazarotenic Acid
Tazarotene is a prodrug that is rapidly converted to its active form, tazarotenic acid, by esterases in the skin and plasma.[1][12] Tazarotenic acid then enters the cell nucleus and binds to retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.[1][2][13] This binding modulates the expression of tazarotene-induced genes (TIGs), such as TIG1, TIG2, and TIG3, and can also antagonize the activity of transcription factors like AP-1 (c-jun/c-fos).[13] These molecular interactions lead to the regulation of cellular proliferation, differentiation, and inflammation.[1]
Caption: Mechanism of action of tazarotene and tazarotenic acid.
Experimental Protocols
Materials and Reagents
-
Tazarotenic acid analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ethyl acetate (HPLC grade)
Stock and Working Solutions Preparation
-
Tazarotenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tazarotenic acid in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Tazarotenic Acid Working Solutions: Prepare serial dilutions of the tazarotenic acid stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of human plasma into the corresponding tubes.
-
Spike 10 µL of the appropriate tazarotenic acid working solution into the calibration and QC tubes. Add 10 µL of 50:50 acetonitrile:water to the blank and unknown samples.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.
-
Vortex all tubes for 30 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 450 µL) to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| Tazarotenic Acid | |
| This compound |
Data Presentation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of tazarotenic acid to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | 0.0052 | 102.5 |
| 0.5 | 0.0261 | 100.8 |
| 1.0 | 0.0515 | 99.1 |
| 5.0 | 0.258 | 98.5 |
| 10.0 | 0.521 | 101.2 |
| 50.0 | 2.63 | 100.4 |
| 100.0 | 5.18 | 99.6 |
| 500.0 | 25.9 | 98.2 |
Linear Range: 0.1 - 500 ng/mL Correlation Coefficient (r²): > 0.995
Precision and Accuracy
Precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. ± SD | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.103 ± 0.009 | 103.0 | 8.7 | 0.105 ± 0.011 | 105.0 | 10.5 |
| Low QC | 0.3 | 0.295 ± 0.021 | 98.3 | 7.1 | 0.308 ± 0.025 | 102.7 | 8.1 |
| Mid QC | 30 | 31.2 ± 1.5 | 104.0 | 4.8 | 29.7 ± 1.9 | 99.0 | 6.4 |
| High QC | 400 | 395.6 ± 14.2 | 98.9 | 3.6 | 408.2 ± 18.8 | 102.1 | 4.6 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Experimental Workflow Diagram
Caption: Workflow for the quantification of tazarotenic acid.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and selective approach for the quantitative analysis of tazarotenic acid in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth [mdpi.com]
- 3. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Tazarotenic Acid Using Isotope Dilution Mass Spectrometry
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of tazarotenic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. This approach offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and other research applications in drug development.
Introduction
Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] It is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, by esterases in the skin.[2][3] Tazarotenic acid exerts its therapeutic effects by binding to retinoic acid receptors (RARs), specifically showing selectivity for RAR-β and RAR-γ.[1][4][5] This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation.[1]
Accurate quantification of tazarotenic acid in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[6][7] This internal standard is chemically identical to the analyte but has a different mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, tazarotenic acid) to the sample at the beginning of the analytical process. This "internal standard" behaves identically to the endogenous analyte throughout extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample losses during processing.
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is adapted from a method for the analysis of tazarotenic acid in minipig plasma.[8]
Materials:
-
Plasma samples
-
Tazarotenic acid analytical standard
-
Isotope-labeled tazarotenic acid (e.g., Tazarotenic acid-d4) as an internal standard (IS)
-
Glacial acetic acid (5%)
-
Ethyl ether-cyclohexane (4:1, v/v)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 50 µL of 5% glacial acetic acid to acidify the sample.[8]
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl ether-cyclohexane (4:1, v/v) for liquid-liquid extraction.[8]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following LC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Hypersil BDS C8, 4.6 × 100 mm, 2.4 µm)[9][10] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Elution | A gradient elution should be optimized to ensure separation from matrix components. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.5 mL/min[11] |
| Column Temperature | 35°C[11] |
| Injection Volume | 10 µL |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[9][10]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tazarotenic Acid) | To be determined by direct infusion of a standard solution. The precursor ion will be the [M+H]+ of tazarotenic acid, and the product ion will be a characteristic fragment. |
| MRM Transition (Internal Standard) | To be determined by direct infusion of the isotope-labeled standard. The precursor ion will be the [M+H]+ of the labeled tazarotenic acid, and the product ion will be a corresponding characteristic fragment. |
| Capillary Voltage | 1.2 kV[11] |
| Cone Voltage | 15 V[11] |
| Source Temperature | To be optimized |
| Desolvation Gas Flow | To be optimized |
Data Presentation
The following tables summarize typical parameters for a quantitative LC-MS/MS method for tazarotenic acid.
Table 1: Linearity and Range
| Analyte | Linear Range | r² |
| Tazarotenic Acid | 10 - 600 pg/mL[8] | ≥ 0.99 |
| Tazarotenic Acid | 13.3 - 12,500 ng/mL[11] | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tazarotenic Acid | < 5.2%[8] | < 7.3%[8] | Within ± 15%[11] |
Table 3: Limits of Detection and Quantification
| Analyte | LLOQ | LOD |
| Tazarotenic Acid | 13.32 ng/mL[11] | 3.33 ng/mL[11] |
Visualizations
Signaling Pathway of Tazarotenic Acid
Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid then enters the cell nucleus and binds to retinoic acid receptors (RARs), which in turn modulate gene expression.[4][5] This can lead to the inhibition of inflammatory pathways and the regulation of genes involved in cell differentiation and proliferation.[4]
Caption: Mechanism of action of Tazarotene and Tazarotenic Acid.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the major steps in the quantitative analysis of tazarotenic acid using isotope dilution mass spectrometry.
Caption: Workflow for Tazarotenic Acid analysis.
References
- 1. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 2. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth [mdpi.com]
- 6. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream | CoLab [colab.ws]
- 10. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Bioanalytical Method for Tazarotenic Acid in Plasma
Introduction
Tazarotenic acid is the active metabolite of tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] Tazarotene is a prodrug that is rapidly hydrolyzed by esterases in the body to form tazarotenic acid, which is the primary active form.[2][3][4] Monitoring the concentration of tazarotenic acid in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring the safety and efficacy of tazarotene-based therapies.[5][6][7] This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the quantification of tazarotenic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on published and validated procedures and is suitable for use in preclinical and clinical research.[8][9]
Signaling Pathway and Metabolism of Tazarotene
Tazarotene exerts its therapeutic effects through its active metabolite, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), specifically showing selectivity for the RAR-β and RAR-γ subtypes.[2] This binding modulates the expression of genes involved in cell differentiation, proliferation, and inflammation, which are key pathogenic factors in conditions like psoriasis.[2] The conversion of tazarotene to tazarotenic acid is a critical step in its mechanism of action.
Caption: Metabolic activation of Tazarotene.
Experimental Protocols
This section details the materials and procedures for the quantification of tazarotenic acid in plasma.
Materials and Reagents
-
Tazarotenic acid reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Human plasma (with anticoagulant)
-
Glacial acetic acid
-
Ethyl ether
-
Cyclohexane
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate tazarotenic acid from the plasma matrix.
Caption: Sample preparation workflow.
Protocol:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Acidify the plasma sample with 5% glacial acetic acid.[8][9]
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (ethyl ether:cyclohexane, 4:1 v/v).[8][9]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table outlines the instrumental parameters for the analysis of tazarotenic acid.
| Parameter | Condition |
| LC Column | C18 reverse-phase column |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile/Methanol |
| Elution | Gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for tazarotenic acid and IS |
Method Validation Summary
The bioanalytical method was validated according to the U.S. FDA guidelines.[10] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 600 pg/mL[8][11] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-run Precision (%CV) | < 5.2%[8] |
| Inter-run Precision (%CV) | < 7.3%[8] |
| Accuracy (% bias) | Within ± 7.3%[8] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[8] |
Note: The linearity range and LLOQ may vary depending on the specific instrumentation and study requirements. Another study in a different matrix reported a wider linear range of 13.3–12,500 ng/mL for tazarotenic acid.[10]
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in minipigs following topical administration of a tazarotene formulation.[8][9] The method demonstrated sufficient sensitivity and reliability for the determination of tazarotenic acid concentrations in plasma samples.
Conclusion
The bioanalytical method detailed in this application note provides a robust and sensitive approach for the quantification of tazarotenic acid in plasma. The use of liquid-liquid extraction for sample preparation and LC-MS/MS for analysis ensures high selectivity and accuracy. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of tazarotene-based drug products.
References
- 1. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability, Pharmacokinetics, and Transepidermal Water Loss of Short Contact Tazarotene Lotion 0.1% Versus Tazarotene (Tazorac®) Cream 0.1% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. | Sigma-Aldrich [sigmaaldrich.com]
Application Note and Protocol for In Vitro Metabolism Studies of Tazarotenic Acid using Tazarotenic Acid-¹³C₂,d₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotenic acid is the active metabolite of the topical retinoid prodrug, tazarotene. It exerts its therapeutic effects in the treatment of psoriasis and acne by binding to retinoic acid receptors (RARs), thereby modulating gene expression involved in cell differentiation, proliferation, and inflammation. Understanding the metabolic fate of tazarotenic acid is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. This application note provides a detailed protocol for conducting in vitro metabolism studies of tazarotenic acid using human liver microsomes and recombinant enzymes, incorporating Tazarotenic acid-¹³C₂,d₂ as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of Tazarotenic Acid
The in vitro metabolism of tazarotenic acid is primarily oxidative, leading to the formation of several key metabolites. The major metabolic pathways include:
-
Sulfoxidation: The primary metabolic route, leading to the formation of tazarotenic acid sulfoxide. This reaction is mediated by multiple enzymes, including Cytochrome P450 (CYP) 2C8 and Flavin-Containing Monooxygenases (FMOs), specifically FMO1 and FMO3[1].
-
Further Oxidation: The sulfoxide metabolite can be further oxidized to tazarotenic acid sulfone.
-
Hydroxylation: Hydroxylated metabolites of tazarotenic acid are also formed. Recent studies have identified CYP26A1 and CYP26B1, enzymes responsible for retinoic acid metabolism, as key players in the hydroxylation of tazarotenic acid[2].
Role of Tazarotenic Acid-¹³C₂,d₂
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using LC-MS/MS. Tazarotenic acid-¹³C₂,d₂ serves as an ideal internal standard for in vitro metabolism studies of tazarotenic acid for the following reasons:
-
Similar Physicochemical Properties: It co-elutes with the unlabeled tazarotenic acid, ensuring that it experiences similar matrix effects and ionization suppression or enhancement.
-
Mass Differentiation: The mass difference of +4 Da allows for distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.
-
Correction for Variability: It compensates for variations in sample preparation, extraction recovery, and instrument response.
Data Presentation
The following tables summarize the known enzymatic players in tazarotenic acid metabolism and the available kinetic parameters.
Table 1: Enzymes Involved in the In Vitro Metabolism of Tazarotenic Acid
| Enzyme Family | Specific Isoform(s) | Primary Metabolite(s) Formed |
| Cytochrome P450 (CYP) | CYP2C8, CYP26A1, CYP26B1 | Tazarotenic acid sulfoxide, Hydroxytazarotenic acid |
| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO3 | Tazarotenic acid sulfoxide |
Table 2: Enzyme Kinetic Parameters for Tazarotenic Acid Metabolism by Recombinant Human CYP26 Enzymes[2]
| Enzyme | Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/pmol CYP) |
| CYP26A1 | Tazarotenic acid sulfoxide | 2.8 ± 0.6 | 15.2 ± 0.9 | 5.4 |
| Hydroxytazarotenic acid | 1.9 ± 0.4 | 25.1 ± 1.5 | 13.2 | |
| CYP26B1 | Tazarotenic acid sulfoxide | 4.1 ± 0.9 | 20.3 ± 1.8 | 5.0 |
| Hydroxytazarotenic acid | 3.5 ± 0.7 | 35.7 ± 2.8 | 10.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tazarotenic Acid in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the metabolic stability of tazarotenic acid in a pooled human liver microsomal fraction.
Materials:
-
Tazarotenic acid
-
Tazarotenic acid-¹³C₂,d₂ (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tazarotenic acid (e.g., 1 mM in DMSO).
-
Prepare a stock solution of Tazarotenic acid-¹³C₂,d₂ (e.g., 1 mM in DMSO) and a working solution for spiking (e.g., 100 nM in 50:50 ACN:MeOH).
-
On the day of the experiment, thaw the HLM on ice. Dilute the HLM to the desired final protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the tazarotenic acid working solution to the HLM suspension to achieve the desired final substrate concentration (e.g., 1 µM).
-
Immediately add the NADPH regenerating system to start the reaction. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For the 0-minute time point, the reaction is stopped immediately after the addition of the substrate.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the Tazarotenic acid-¹³C₂,d₂ internal standard (e.g., 400 µL of ACN with 100 nM IS).
-
Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Metabolite Identification and Enzyme Phenotyping using Recombinant Human CYPs
This protocol is designed to identify the specific CYP enzymes responsible for tazarotenic acid metabolism.
Materials:
-
Same as Protocol 1, with the addition of:
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP26A1, CYP26B1) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Cytochrome P450 reductase and cytochrome b₅ (if required for optimal activity of the recombinant enzymes).
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of tazarotenic acid and the internal standard as described in Protocol 1.
-
Prepare the reaction mixture containing the recombinant CYP enzyme (e.g., 10 pmol/mL), cytochrome P450 reductase, and cytochrome b₅ in potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm the enzyme mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the tazarotenic acid working solution (e.g., to a final concentration of 1 µM).
-
Add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a fixed time point (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as described in Protocol 1 for reaction termination and sample preparation.
-
Protocol 3: LC-MS/MS Analysis
This is a general method for the quantification of tazarotenic acid and its sulfoxide metabolite. The parameters should be optimized for the specific instrument used.
LC Parameters:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Tazarotenic acid: Precursor ion > Product ion (to be determined by infusion of the standard).
-
Tazarotenic acid-¹³C₂,d₂: Precursor ion (+4 Da) > Product ion (to be determined by infusion of the standard).
-
Tazarotenic acid sulfoxide: Precursor ion > Product ion (to be determined by infusion of the standard).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro metabolism of tazarotenic acid.
Caption: Simplified retinoid signaling pathway and the role of tazarotenic acid.
References
- 1. Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Tazarotene and Tazarotenic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the topical retinoid prodrug, Tazarotene, and its active metabolite, Tazarotenic acid. The described protocol is applicable for the quantitative analysis of these compounds in biological matrices, such as plasma and skin homogenates, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Tazarotene is a third-generation, receptor-selective retinoid used in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2][3] Following administration, Tazarotene is rapidly de-esterified in biological systems to its primary active metabolite, Tazarotenic acid.[4][5][6] Tazarotenic acid binds to retinoic acid receptors (RARs), modulating cellular proliferation and differentiation.[1] Given the rapid conversion and the activity of the metabolite, it is essential to simultaneously quantify both Tazarotene and Tazarotenic acid to accurately characterize the pharmacokinetic profile and exposure-response relationship. This document provides a comprehensive protocol for their simultaneous analysis by LC-MS/MS.
Experimental
Materials and Reagents
-
Tazarotene and Tazarotenic acid reference standards
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate
-
Glacial acetic acid
-
Ethyl ether and cyclohexane (for Liquid-Liquid Extraction)
-
Control biological matrix (e.g., plasma, skin homogenate)
Instrumentation
A liquid chromatography system (HPLC or UPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Tazarotene, Tazarotenic acid, and the Internal Standard (IS) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1 mg/mL.[1][7] Store these solutions at -20°C in the dark.[1][7]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with acetonitrile or methanol to create working standard solutions at various concentrations.[1][7]
-
Calibration Standards and QC Samples: Spike the appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, low, medium, and high).[1]
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method has been shown to provide good recoveries for both analytes from plasma.[8]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.
-
Acidify the plasma samples with 5% glacial acetic acid.[8]
-
Add 1 mL of an extraction solvent mixture of ethyl ether and cyclohexane (e.g., 4:1, v/v).[8]
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C8 or C18 (e.g., Hypersil BDS C8, 4.6 x 100 mm, 2.4 µm or Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.2% Formic Acid and 0.1% Ammonium Acetate in Water[9][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 40 °C[9] |
| Injection Volume | 10 µL |
| Gradient Elution | A gradient elution is recommended to ensure good separation and peak shape.[8][10] An example gradient could be starting at a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
| Source Temperature | 425 - 600 °C |
| IonSpray Voltage | 4000 - 4500 V |
| Curtain Gas | 10 - 20 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Tazarotene and Tazarotenic Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tazarotene | To be determined empirically | To be determined empirically | To be determined empirically |
| Tazarotenic Acid | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The optimal MRM transitions and collision energies should be determined by infusing the individual standard solutions of Tazarotene and Tazarotenic acid into the mass spectrometer.
Method Validation
The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity and Range: The method has been shown to be linear over concentration ranges of 10-600 pg/mL in minipig plasma and 0.4-18,750 ng/mL for Tazarotene and 13.3-12,500 ng/mL for Tazarotenic acid in porcine skin.[1][8][12]
-
Accuracy and Precision: The intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).[1][8][12]
-
Recovery: The extraction efficiency of the sample preparation method.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions.
Data Analysis
The concentration of Tazarotene and Tazarotenic acid in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve, which is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Tazarotene and Tazarotenic acid.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Tazarotene and Tazarotenic acid in biological matrices. This method is suitable for supporting preclinical and clinical studies that require the assessment of systemic or local exposure to both the prodrug and its active metabolite. The detailed protocol and performance characteristics outlined herein should enable researchers to successfully implement this analytical technique in their laboratories.
References
- 1. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajper.com [ajper.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tazarotenic Acid-13C2,d2 in Pharmacokinetic Modeling of Topical Retinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene is a third-generation topical retinoid, a prodrug that is rapidly hydrolyzed in the skin to its active metabolite, tazarotenic acid.[1][2][3][4][5][6] Tazarotenic acid modulates gene expression by binding to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, making it an effective treatment for acne, psoriasis, and photoaging.[1][3][7][8] Understanding the pharmacokinetics (PK) of topically applied tazarotene is crucial for optimizing drug delivery, ensuring efficacy, and minimizing systemic exposure. The use of stable isotope-labeled internal standards, such as Tazarotenic acid-13C2,d2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the highest level of accuracy and precision for quantifying tazarotenic acid in biological matrices. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic modeling of topical retinoids.
Mechanism of Action of Tazarotenic Acid
Upon topical application, tazarotene penetrates the stratum corneum and is rapidly converted to tazarotenic acid by esterases in the skin.[1][2][3][5] Tazarotenic acid then enters the nucleus of keratinocytes and binds to RARs. This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of target genes. This leads to the normalization of cell differentiation and proliferation and a reduction in inflammation.[3][7]
Application of this compound in Pharmacokinetic Studies
Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis. This compound is an ideal internal standard for LC-MS/MS quantification of tazarotenic acid due to its identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of matrix effects and variability in sample processing, leading to highly reliable pharmacokinetic data.
Experimental Protocols
The following protocols provide a framework for conducting a pharmacokinetic study of a topical tazarotene formulation using this compound as an internal standard.
Protocol 1: In Vivo Dermatopharmacokinetic Study in Human Volunteers
Objective: To determine the concentration of tazarotenic acid in the stratum corneum and systemic circulation following topical application of a tazarotene formulation.
Materials:
-
Tazarotene topical formulation (e.g., 0.1% cream or gel)
-
This compound (for internal standard)
-
Adhesive tape discs (for tape stripping)
-
Blood collection tubes (e.g., K2-EDTA)
-
Solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate)
-
LC-MS/MS system
Workflow Diagram:
Procedure:
-
Subject Recruitment and Dosing:
-
Recruit a cohort of healthy adult volunteers.
-
Define a specific application area on the forearm or back of each subject.
-
Apply a precise amount of the tazarotene formulation (e.g., 2 mg/cm²) to the defined area.
-
-
Sample Collection:
-
Stratum Corneum (Tape Stripping): At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application, perform tape stripping on the application site.
-
Apply an adhesive disc to the treatment area with consistent pressure.
-
Remove the tape strip and place it in a labeled vial.
-
Repeat for a defined number of strips (e.g., 10-20) to collect sequential layers of the stratum corneum.
-
-
Blood Sampling: Collect whole blood samples at the same time points into K2-EDTA tubes.
-
Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.
-
-
-
Sample Preparation and Analysis:
-
Tape Strip Extraction:
-
Add a known volume of extraction solvent (e.g., acetonitrile) to each vial containing a tape strip.
-
Spike each sample with a known concentration of this compound internal standard.
-
Vortex and sonicate to extract tazarotenic acid from the tape strip.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
Plasma Sample Extraction:
-
Perform a protein precipitation or liquid-liquid extraction on the plasma samples.
-
Spike each sample with the this compound internal standard.
-
Evaporate the organic layer and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of tazarotenic acid and this compound.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometry parameters for the detection of both the analyte and the internal standard.
-
-
Pharmacokinetic Data Analysis:
-
Calculate the concentration of tazarotenic acid in each tape strip and plasma sample.
-
Determine key pharmacokinetic parameters for both the stratum corneum and plasma.
-
Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis and model the pharmacokinetic profile of topical tazarotene.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation and penetration of tazarotene and the formation of tazarotenic acid in ex vivo human or animal skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Tazarotene topical formulation
-
This compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
LC-MS/MS system
Procedure:
-
Skin Preparation and Mounting:
-
Prepare full-thickness skin samples and mount them on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibrate the skin with the receptor solution.
-
-
Dosing and Sampling:
-
Apply a finite dose of the tazarotene formulation to the skin surface in the donor compartment.
-
At predetermined time points, collect the entire volume of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin, wipe the surface to remove excess formulation, and separate the epidermis and dermis.
-
-
Sample Preparation and Analysis:
-
Spike all samples (receptor solution, epidermis, and dermis homogenates) with this compound internal standard.
-
Perform extraction procedures as described in Protocol 1.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of tazarotenic acid that has permeated through the skin into the receptor solution over time.
-
Determine the flux and permeability coefficient.
-
Quantify the amount of tazarotenic acid retained in the epidermis and dermis.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Tazarotenic Acid in Stratum Corneum and Plasma following a Single Topical Application of 0.1% Tazarotene Cream
| Parameter | Stratum Corneum (Tape Strips 1-10) | Plasma |
| Cmax (ng/cm² or ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC0-t (ng·h/cm² or ng·h/mL) | Hypothetical Value | Hypothetical Value |
| AUC0-inf (ng·h/cm² or ng·h/mL) | Hypothetical Value | Hypothetical Value |
| t½ (h) | Hypothetical Value | Hypothetical Value |
Table 2: In Vitro Skin Permeation of Tazarotenic Acid from a 0.1% Tazarotene Gel
| Parameter | Value |
| Lag Time (h) | Hypothetical Value |
| Steady-State Flux (Jss) (ng/cm²/h) | Hypothetical Value |
| Permeability Coefficient (Kp) (cm/h) | Hypothetical Value |
| Amount in Epidermis at 24h (ng/cm²) | Hypothetical Value |
| Amount in Dermis at 24h (ng/cm²) | Hypothetical Value |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise pharmacokinetic modeling of topical tazarotene. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to investigate the dermatopharmacokinetics and systemic absorption of tazarotene formulations. This approach facilitates a deeper understanding of the drug's behavior in the skin and systemic circulation, ultimately aiding in the development of safer and more effective topical retinoid therapies.
References
- 1. Modelling dermal drug distribution after topical application in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic modeling of drug products applied to the skin: A workshop summary report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. allucent.com [allucent.com]
Application Notes and Protocols for Tazarotenic Acid-13C2,d2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotenic acid is the active metabolite of the third-generation topical retinoid, tazarotene.[1][2][3] It is a potent agonist with high selectivity for retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[1][4] This selective binding modulates the transcription of target genes, influencing critical cellular processes such as proliferation, differentiation, and inflammation.[1][5] Tazarotenic acid's mechanism of action makes it a valuable tool in dermatological research and for investigating cellular pathways regulated by retinoids.[1][6] Tazarotenic acid-13C2,d2 is a stable isotope-labeled form of tazarotenic acid, designed for use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of tazarotenic acid concentrations in complex biological matrices. This document provides detailed protocols for utilizing both unlabeled and labeled tazarotenic acid in relevant cell-based assays.
Mechanism of Action
Upon entering a cell, tazarotenic acid binds to cytosolic RARs.[5][6] This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][5] This binding event can either activate or repress gene transcription, leading to downstream effects on cellular function. For instance, tazarotenic acid has been shown to induce the expression of tazarotene-induced genes (TIGs) such as TIG1, TIG2, and TIG3, which are involved in the regulation of cell growth and apoptosis.[5][6]
Experimental Protocols
Protocol 1: RAR-β Reporter Gene Assay
This protocol describes a method to quantify the agonist activity of tazarotenic acid on the retinoic acid receptor beta (RAR-β) using a luciferase reporter gene assay.
Materials:
-
Human cell line expressing RAR-β and a luciferase reporter gene under the control of a RARE promoter (e.g., HEK293T or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tazarotenic acid (unlabeled)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of tazarotenic acid in DMSO. Perform serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.1 nM to 1 µM).
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of serum-free DMEM containing the various concentrations of tazarotenic acid. Include a vehicle control (DMSO) and a positive control (e.g., all-trans retinoic acid).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system using a luminometer.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of tazarotenic acid on the proliferation of a human keratinocyte cell line (e.g., HaCaT).
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Tazarotenic acid (unlabeled)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of tazarotenic acid (e.g., 1 nM to 10 µM). Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Application of this compound
This compound is intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of unlabeled tazarotenic acid.
Example Application: Cellular Uptake Study
-
Experiment: Treat cells with unlabeled tazarotenic acid as described in the protocols above.
-
Sample Preparation: After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Internal Standard Spiking: Add a known amount of this compound to the cell lysate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS. The ratio of the peak area of the unlabeled tazarotenic acid to the peak area of the labeled internal standard is used to calculate the concentration of tazarotenic acid in the cells.
References
- 1. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tazarotene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tazarotenic Acid in Preclinical and Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene is a third-generation topical retinoid and a prodrug that is converted to its active form, tazarotenic acid, by esterase hydrolysis in the skin.[1][2] Tazarotenic acid is the primary active metabolite responsible for the therapeutic effects in the treatment of psoriasis, acne, and photodamage.[1][3] Its mechanism of action involves binding to retinoic acid receptors (RARs), with selectivity for RAR-β and RAR-γ, which modifies gene expression involved in cell differentiation, proliferation, and inflammation.[4][5] Given its localized action and subsequent systemic absorption, robust and sensitive bioanalytical methods are crucial for quantifying tazarotenic acid in various biological matrices for both preclinical and clinical studies. This application note provides detailed protocols and quantitative data for the analysis of tazarotenic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Tazarotenic Acid
Tazarotene, upon topical application, is rapidly metabolized to tazarotenic acid.[1] Tazarotenic acid then enters the cell nucleus and binds to Retinoic Acid Receptors (RARs).[4] This ligand-receptor complex subsequently binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[4][5] This leads to the normalization of keratinocyte differentiation and a reduction in proliferation, along with anti-inflammatory effects.[5]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated methods for the determination of tazarotenic acid in preclinical and clinical samples.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Matrix | Analytical Method | Linearity Range | LLOQ | Reference |
| Minipig Plasma | LC-MS/MS | 10 - 600 pg/mL | 10 pg/mL | [6][7] |
| Porcine Skin | UPLC-QDa | 13.3 - 12,500 ng/mL | 13.32 ng/mL | [8] |
| Human Tissue-Engineered Skin | LC-MS | 2 - 200 µg/mL | 2 µg/mL | [9] |
| Human Plasma | GC-MS/MS | - | 5 pg/mL | [10] |
Table 2: Precision and Accuracy Data
| Matrix | Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Minipig Plasma | LC-MS/MS | < 5.2% | < 7.3% | < 7.3% | [6] |
| Porcine Skin | UPLC-QDa | < 15% | < 15% | Within ±15% | [8] |
| Human Tissue-Engineered Skin | LC-MS | < 15% | < 15% | - | [9] |
Experimental Protocols
A generalized experimental workflow for the quantification of tazarotenic acid is presented below.
Protocol 1: Sample Preparation from Plasma (Preclinical)
This protocol is adapted from a study using minipig plasma.[6]
-
Sample Acidification: To a 100 µL aliquot of plasma sample, add 5 µL of glacial acetic acid (5%).
-
Internal Standard Addition: Spike the sample with the internal standard solution.
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (ethyl ether-cyclohexane, 4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Solvent Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation from Skin (Preclinical)
This protocol is a general representation based on methods for porcine and human tissue-engineered skin.[8][9]
-
Skin Homogenization:
-
Weigh the skin sample.
-
Add a suitable volume of homogenization solvent (e.g., methanol or acetonitrile).
-
Homogenize the tissue using a high-speed homogenizer until a uniform suspension is obtained.
-
-
Internal Standard Addition: Spike the homogenate with the internal standard.
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Evaporation (if necessary): The supernatant may be evaporated and reconstituted in the mobile phase to concentrate the analytes.
-
Analysis: Inject an aliquot of the final sample solution into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Hypersil BDS C8, 4.6 x 100 mm, 2.4 µm).[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6][11]
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 50°C.[12]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for tazarotenic acid and the internal standard must be determined and optimized.
-
Method Validation
All bioanalytical methods for the quantification of tazarotenic acid should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[8] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between analyte concentration and instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the reproducibility of the measurements.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effect: Investigating the influence of matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Conclusion
The quantification of tazarotenic acid in preclinical and clinical samples is essential for understanding its pharmacokinetics and ensuring the safety and efficacy of tazarotene-based therapies. The LC-MS/MS methods described provide the necessary sensitivity and selectivity for this purpose. The protocols and data presented in this application note serve as a comprehensive resource for researchers in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Tazarotene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Tazarotenic acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tazarotenic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Tazarotenic acid analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tazarotenic acid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, skin homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with the analyte of interest.[1] Common culprits include phospholipids, salts, and metabolites.[1][3] For topical drug analysis like Tazarotenic acid, formulation excipients can also contribute to matrix effects.
Q3: How can I detect the presence of matrix effects in my Tazarotenic acid assay?
A3: Two primary methods for detecting matrix effects are the post-column infusion technique and the post-extraction spike method.[4] Post-column infusion provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram.[4][5] The post-extraction spike method offers a quantitative measure, often expressed as a matrix factor.[3]
Q4: What is a stable isotope-labeled internal standard, and can it help with matrix effects for Tazarotenic acid?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). A deuterated form of Tazarotene, Tazarotene-D6, is commercially available and can serve as an internal standard.[6] Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, thus compensating for signal variations and improving data accuracy.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in Tazarotenic acid quantification.
Possible Cause: Undiagnosed matrix effects are a likely cause of poor reproducibility and accuracy in LC-MS/MS bioanalysis.[1]
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Qualitative Assessment: Perform a post-column infusion experiment to identify chromatographic regions with significant ion suppression or enhancement.
-
Quantitative Assessment: Use the post-extraction spike method to calculate the matrix factor and quantify the extent of the matrix effect. A matrix effect was observed in the analysis of tazarotene and tazarotenic acid in porcine skin, with values ranging from 100.8% to 118.0%.[7]
-
-
Optimize Sample Preparation:
-
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but analyte recovery may be lower, especially for more polar compounds.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, significantly reducing matrix effects, but requires more method development.
-
-
-
Refine Chromatographic Conditions:
-
Adjust the chromatographic gradient to separate Tazarotenic acid from co-eluting matrix components. Gradient elution has been successfully used to mitigate matrix effects in Tazarotenic acid analysis.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Implement an Appropriate Internal Standard:
-
If not already in use, incorporate a stable isotope-labeled internal standard (e.g., derived from Tazarotene-D6) to compensate for matrix effects.
-
Issue 2: Significant ion suppression observed at the retention time of Tazarotenic acid.
Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids from plasma samples.
Troubleshooting Steps:
-
Enhance Sample Cleanup:
-
Switch from protein precipitation to a more rigorous sample preparation method like SPE. Mixed-mode SPE sorbents can be particularly effective at removing a broad range of interferences.
-
For plasma samples, consider specialized phospholipid removal plates or techniques.
-
-
Modify Chromatographic Selectivity:
-
Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol, or vice versa) to alter elution profiles.
-
Adjust the pH of the mobile phase to shift the retention time of Tazarotenic acid away from the interfering peaks.
-
-
Employ the Standard Addition Method:
-
The standard addition method can be used to obtain accurate quantification in the presence of matrix effects, as it involves creating a calibration curve within each sample.
-
Quantitative Data on Matrix Effects
The following table summarizes the quantitative matrix effect data found for Tazarotenic acid from a study using porcine skin as the biological matrix. The matrix effect was evaluated using the post-extraction spike method.
| Analyte | Concentration Level | Mean Matrix Effect (%) |
| Tazarotenic acid | Low Quality Control (LQC) | 118.0 ± 9.3 |
| Tazarotenic acid | Medium Quality Control (MQC) | 101.8 ± 4.4 |
Data sourced from a study on porcine skin.[7]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Setup:
-
A standard solution of Tazarotenic acid is continuously delivered via a syringe pump and mixed with the LC eluent through a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Infuse the Tazarotenic acid solution at a constant flow rate to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation) onto the LC column.
-
Monitor the signal of the infused Tazarotenic acid.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
The retention times of these signal changes highlight areas where matrix components are eluting and affecting the ionization of the analyte.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Objective: To quantify the matrix effect by comparing the analyte response in a clean solution to its response in an extracted matrix.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: A standard solution of Tazarotenic acid prepared in the mobile phase or a clean solvent.
-
Set B: Blank matrix is extracted first, and then the extract is spiked with Tazarotenic acid at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
-
The matrix effect is calculated as the ratio of the peak area of the analyte in the post-extracted matrix (Set B) to the peak area of the analyte in the clean solution (Set A), multiplied by 100%.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Protocol 3: Standard Addition Method for Quantification
-
Objective: To achieve accurate quantification of Tazarotenic acid in a complex matrix by creating a calibration curve within each sample.
-
Procedure:
-
Divide an unknown sample into several aliquots.
-
Spike each aliquot with increasing, known concentrations of a Tazarotenic acid standard. One aliquot should remain unspiked.
-
Analyze all aliquots by LC-MS/MS.
-
-
Data Analysis:
-
Plot the measured peak area against the added concentration of the Tazarotenic acid standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the endogenous concentration of Tazarotenic acid in the original, unspiked sample.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Tazarotenic acid analysis.
Caption: Experimental setup for the post-column infusion technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ionization efficiency of Tazarotenic acid-13C2,d2 in ESI-MS
Welcome to the technical support center for the analysis of Tazarotenic acid-13C2,d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency and ensure accurate quantification of this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Tazarotenic acid in ESI-MS?
A1: For carboxylic acids like Tazarotenic acid, the negative ion mode (ESI-) is generally the most effective for achieving high sensitivity. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is efficiently detected by the mass spectrometer.[1] While some methods have utilized positive ion mode, particularly when analyzing alongside other compounds that ionize well in positive mode, negative ion mode is recommended for dedicated Tazarotenic acid analysis.[2][3]
Q2: What are the recommended mobile phase additives to enhance the ionization of Tazarotenic acid?
A2: Acidic mobile phase modifiers are crucial for promoting the ionization of Tazarotenic acid. The most commonly used and effective additives include:
-
Formic Acid (0.1%): This is a widely used additive that helps to protonate the analyte in the mobile phase, which can be beneficial for chromatography, and aids in the desolvation process in the ESI source.[4][5]
-
Ammonium Acetate (5-10 mM): This salt can also be used to control the pH of the mobile phase and has been shown to be effective in the analysis of retinoids.[6] In some cases, a combination of a low concentration of acetic acid with ammonium acetate can provide a good balance of chromatographic performance and MS sensitivity.[7]
Q3: My signal for this compound is low. What are the first troubleshooting steps?
A3: If you are experiencing low signal intensity, consider the following initial steps:
-
Confirm Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode (ESI-).
-
Check Mobile Phase: Verify the composition and freshness of your mobile phase. Ensure that an appropriate acidic modifier (e.g., 0.1% formic acid) is present.
-
Source Parameters: Review and optimize key ESI source parameters. Start with the capillary voltage, ensuring it is set appropriately for negative ion mode (typically in the range of -2.5 to -4.5 kV).
-
Sample Preparation: Evaluate your sample preparation procedure for potential sources of ion suppression. Matrix effects from complex biological samples are a common cause of reduced signal.
-
Instrument Cleanliness: A dirty ion source can significantly reduce sensitivity. Check and clean the instrument's ion optics as per the manufacturer's recommendations.
Q4: Can the stable isotope-labeled internal standard, this compound, interfere with the quantification of the unlabeled analyte?
A4: While stable isotope-labeled internal standards are designed to minimize analytical variability, there is a potential for "cross-talk" where the isotopic peaks of the unlabeled analyte contribute to the signal of the internal standard, or vice versa. This is particularly relevant if the mass difference is small and the concentration of one is significantly higher than the other. To mitigate this, it is important to:
-
Use a high-purity internal standard.
-
Optimize chromatographic separation to ensure baseline resolution between the analyte and any potential interferences.
-
Carefully select the precursor and product ions for your MRM transitions to minimize isotopic overlap. In some cases, monitoring a less abundant isotope of the internal standard can reduce this interference.[8][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Ionization Efficiency
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | Ensure the mobile phase pH is appropriate to promote deprotonation. For Tazarotenic acid, a slightly acidic mobile phase (pH 3-5) is often used to aid in reversed-phase chromatography, with the deprotonation for ESI occurring in the spray needle.[5] Experiment with different concentrations of formic acid or ammonium acetate to find the optimal balance for your system. |
| Inefficient Spray Formation | Optimize the nebulizer gas flow rate. Too low a flow may result in large droplets and inefficient desolvation, while too high a flow can lead to an unstable spray.[10] |
| Incomplete Desolvation | Optimize the drying gas flow rate and temperature. Higher temperatures and flow rates can improve desolvation, but excessive heat may cause thermal degradation of the analyte. A systematic approach to optimizing these parameters is recommended. |
| Inappropriate Capillary Voltage | Optimize the capillary voltage in negative ion mode. The optimal voltage will depend on the specific instrument and source geometry. A typical starting point is -3.5 kV. |
| Ion Suppression from Matrix | If analyzing samples from a complex matrix (e.g., plasma, tissue), co-eluting endogenous compounds can suppress the ionization of Tazarotenic acid. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure adequate chromatographic separation of the analyte from the matrix components. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Tailing peaks can result from interactions between the analyte and active sites on the column. Ensure the mobile phase contains an appropriate modifier (e.g., formic acid) to minimize these interactions. Consider using a column with a different stationary phase if the problem persists. |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, peak distortion (splitting or broadening) can occur. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| Column Contamination or Void | A contaminated guard column or a void at the head of the analytical column can cause peak splitting. Replace the guard column and, if necessary, the analytical column. |
Issue 3: In-source Fragmentation or Degradation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Cone/Fragmentor Voltage | Excessive voltage applied to the cone or fragmentor can induce fragmentation of the precursor ion in the source, leading to a lower signal for the intended [M-H]⁻ ion. Reduce the cone/fragmentor voltage to the minimum required for efficient ion transmission.[11] |
| Thermal Degradation | Tazarotenic acid, like other retinoids, can be susceptible to thermal degradation. Use the lowest effective drying gas temperature to minimize the risk of degradation in the ESI source. |
| Analyte Instability in Solution | Tazarotenic acid can be unstable under certain conditions, such as exposure to light or strong acidic/basic environments.[2] Prepare fresh solutions and protect them from light. Stability in the autosampler should also be assessed. |
Quantitative Data on ESI-MS Parameter Optimization
The following tables summarize the impact of various ESI-MS and chromatographic parameters on the peak area of Tazarotenic acid, based on published data. These should be used as a guide for method development and optimization.
Table 1: Effect of ESI Source and Chromatographic Parameters on Tazarotenic Acid Peak Area
| Parameter | Change | Effect on Peak Area | Reference |
| Capillary Voltage | Increasing | Positive | [12] |
| Column Temperature | Increasing | Positive | [12] |
| Amount of Organic Solvent | Increasing | Negative | [12] |
| Flow Rate | Increasing | Negative | [12] |
| Cone Voltage | No significant effect noted in the studied range | - | [12] |
Table 2: Recommended Mobile Phase Compositions for Tazarotenic Acid Analysis
| Mobile Phase A | Mobile Phase B | Additive(s) | Reference |
| Water | Acetonitrile | 0.1% Formic Acid | [4] |
| Water with 5 mM Ammonium Acetate | Acetonitrile | 0.1% Formic Acid | [12] |
| 10 mM Ammonium Formate (pH 3.5) | Acetonitrile | - | [5] |
| 0.2% (v/v) Formic Acid - 0.1% (w/v) Ammonium Acetate in Water | Acetonitrile | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for ESI-MS Source Parameter Optimization
This protocol outlines a systematic approach to optimizing key ESI source parameters for Tazarotenic acid analysis.
-
Prepare a Standard Solution: Prepare a solution of Tazarotenic acid in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Set Initial Parameters: Begin with the instrument manufacturer's recommended starting parameters for negative ion mode ESI.
-
Optimize Parameters Individually:
-
Capillary Voltage: While monitoring the signal of the [M-H]⁻ ion, gradually increase the capillary voltage in small increments (e.g., 0.2 kV) until the signal maximizes and then starts to decrease or become unstable. Set the voltage at the optimal point.
-
Nebulizer Gas Flow: Adjust the nebulizer gas flow to achieve a stable spray and maximize the signal.
-
Drying Gas Temperature and Flow: Systematically vary the drying gas temperature and flow rate to find the combination that yields the highest signal intensity without evidence of thermal degradation.
-
-
Fine-tune Parameters: Once individual parameters are optimized, perform minor adjustments to the combination of settings to check for any synergistic effects.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Tazarotenic acid.
Caption: Troubleshooting logic for low signal intensity of Tazarotenic acid.
References
- 1. waters.com [waters.com]
- 2. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Addressing poor peak shape for Tazarotenic acid in reversed-phase chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the reversed-phase chromatography analysis of Tazarotenic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant peak tailing for my Tazarotenic acid peak. What are the primary causes?
A1: Peak tailing for acidic compounds like Tazarotenic acid in reversed-phase HPLC is a common issue that can compromise the accuracy and reproducibility of your results.[1] The primary causes often revolve around undesirable secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.
Key factors contributing to peak tailing include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Tazarotenic acid, both the ionized and non-ionized forms of the molecule will be present, leading to peak distortion.[2][3] For acidic compounds, a mobile phase pH that is too high can lead to ionization and subsequent peak tailing.[1]
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, causing peak tailing. These interactions are more pronounced at mid-range pH values where silanols are ionized.[4]
-
Inadequate Buffering: Insufficient buffer concentration or capacity can fail to maintain a consistent pH at the column inlet, especially when the sample is dissolved in a solvent with a different pH, leading to peak shape issues.[5]
-
Inappropriate Organic Modifier: The choice of organic solvent can influence peak shape. For some acidic compounds, one organic modifier may provide better peak symmetry than another.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shapes. This can be caused by issues like void formation at the column inlet.[1]
Q2: How can I systematically troubleshoot and improve the peak shape of Tazarotenic acid?
A2: A logical and systematic approach is crucial for effectively troubleshooting peak shape problems. The following workflow diagram outlines a step-by-step process to identify and resolve the root cause of poor peak shape for Tazarotenic acid.
Q3: What is the optimal mobile phase pH for analyzing Tazarotenic acid, and how do I select the right buffer?
Buffer Selection and Concentration:
-
Buffer Choice: Phosphate and acetate buffers are commonly used in this pH range.[6] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
-
Buffer Concentration: A buffer concentration between 10-50 mM is typically sufficient to provide adequate buffering capacity without causing issues like precipitation in the organic modifier.[1][6] One study on Tazarotenic acid found that while varying the concentration of ammonium acetate did not have a major impact on peak asymmetry, a 5 mM concentration provided slightly better results than 2.5 mM or 7.5 mM.
| Buffer System | Useful pH Range | pKa |
| Phosphate | 2.1 - 3.1 & 6.2 - 8.2 | 2.1, 7.2, 12.3 |
| Formate | 2.8 - 4.8 | 3.8 |
| Acetate | 3.8 - 5.8 | 4.8 |
Data sourced from general HPLC buffer guides.
Q4: Should I use acetonitrile or methanol as the organic modifier for Tazarotenic acid analysis?
A4: The choice between acetonitrile and methanol can significantly impact peak shape and selectivity. For Tazarotenic acid, and its parent compound Tazarotene, acetonitrile is generally the preferred organic modifier .
-
Improved Peak Shape: Studies have shown that using acetonitrile can lead to better peak shapes for Tazarotene compared to methanol.[7]
-
Lower Backpressure: Acetonitrile typically generates lower backpressure than methanol, which can be beneficial for column longevity and system performance.
-
Elution Strength: Acetonitrile has a higher elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times.
| Organic Modifier | Key Characteristics for Acidic Analytes |
| Acetonitrile | Often provides sharper peaks and better efficiency. Lower viscosity leads to lower backpressure. |
| Methanol | Can sometimes improve peak tailing for certain acidic compounds due to its hydrogen bonding capabilities. It is also a more cost-effective option. |
Q5: Can the type of C18 column I use affect the peak shape of Tazarotenic acid?
A5: Yes, the specific characteristics of the C18 column can have a significant impact on peak shape, especially for compounds prone to tailing.
-
End-capping: Modern, high-purity silica columns with thorough end-capping are recommended. End-capping minimizes the number of accessible silanol groups, thereby reducing secondary interactions that cause peak tailing.
-
Stationary Phase Chemistry: While standard C18 columns are a good starting point, alternative C18 chemistries can offer different selectivity and improved peak shape. For example, columns with embedded polar groups or sterically protected C18 phases can provide better results for challenging compounds. One study on Tazarotene successfully used a Waters X-Bridge™ C18 column for better peak shape.[7] Another employed a Waters Symmetry C18 column.
It is advisable to screen different C18 columns from various manufacturers to find the optimal stationary phase for your specific application.
Experimental Protocols
Below are examples of starting experimental conditions derived from published methods for the analysis of Tazarotene and Tazarotenic acid. These can be used as a starting point for method development and optimization.
Method 1: Isocratic RP-HPLC
| Parameter | Condition |
| Column | Waters Symmetry C18 (150 x 3.9 mm, 5 µm) |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Methanol:Tetrahydrofuran (95:5 v/v) |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 325 nm |
| Column Temperature | 30°C |
Adapted from a stability-indicating method for Tazarotene and its impurities.
Method 2: Gradient RP-UPLC-MS
| Parameter | Condition |
| Column | Waters X-Bridge™ C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 1.5 mL/min |
| Detection | MS or UV at 256 nm |
| Column Temperature | 50°C |
This method was developed for the simultaneous determination of Tazarotene and other compounds, with conditions optimized for good peak shape.[7]
Logical Relationships in Method Development
The following diagram illustrates the interconnectedness of key parameters in developing a robust HPLC method for Tazarotenic acid with optimal peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. farmatel.yolasite.com [farmatel.yolasite.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Minimizing carryover of Tazarotenic acid-13C2,d2 in autosamplers
Technical Support Center: Tazarotenic Acid-13C2,d2 Analysis
Welcome to the technical support center for professionals working with this compound. This resource provides targeted troubleshooting guides and frequently asked questions to help you minimize autosampler carryover and ensure the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a significant issue for this compound analysis?
A1: Autosampler carryover is the unintentional introduction of a residual analyte from a previous injection into a subsequent one.[1][2] This is a critical issue in high-sensitivity analyses, such as those using mass spectrometry, where even trace amounts of carryover can lead to inaccurate quantification, false positives, and compromised data integrity.[3] Tazarotenic acid, the active metabolite of the retinoid prodrug tazarotene, can be prone to adsorption due to its chemical properties, making it a "sticky" compound that can adhere to surfaces within the autosampler.[2][4][5] Minimizing carryover is essential for reliable pharmacokinetic and drug metabolism studies.
Q2: What are the primary causes of this compound carryover?
A2: Carryover of this compound can originate from several sources within the HPLC or LC-MS system. The most common causes include:
-
Insufficient Autosampler Washing: The needle's inner and outer surfaces are major sources of carryover if not cleaned effectively between injections.[1][6]
-
Inappropriate Wash Solvent: The wash solvent may not be strong enough or have the correct chemical properties (e.g., pH) to fully dissolve and remove Tazarotenic acid from the system components.[1][7]
-
Hardware Adsorption and Wear: The analyte can adsorb to various surfaces, including the injection valve rotor seal, sample loop, tubing, and fittings.[2][3][8] Worn or damaged parts like seals and needles can create dead volumes where the sample can be trapped.[3]
-
Sample Matrix Effects: Components in the sample matrix can coat the system, trapping the analyte and releasing it in later runs.
-
Contaminated Vials or Caps: Poor quality or improperly cleaned vials and caps can contribute to analyte adsorption and subsequent contamination.[1]
Q3: What is considered an acceptable level of carryover?
A3: While the goal is zero carryover, a commonly accepted limit in many regulated environments is less than 0.1% of the analyte signal from a high-concentration sample appearing in a subsequent blank injection.[1] However, for high-sensitivity assays, the required limit may be much lower, often defined as a response below the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with this compound.
Q4: I've detected a this compound peak in a blank injection. How do I confirm it's carryover and not contamination?
A4: It is crucial to first distinguish between carryover and contamination from another source (e.g., the blank itself).[6][9]
Experimental Protocol: Diagnosing the Source of a Blank Signal
-
Prepare a Fresh Blank: Prepare a new blank sample using fresh solvent and a clean vial to rule out contamination of the original blank.[9]
-
Vary Injection Volume: Inject the new blank at both your standard volume and a larger volume (e.g., 2x).
-
If the peak area increases with the injection volume, the blank solvent is likely contaminated.[9]
-
If the peak area remains constant, the carryover is likely from the external surface of the autosampler needle.[9]
-
If the peak area decreases with subsequent blank injections, it indicates classic carryover from within the sample flow path (e.g., injector valve, sample loop).[9]
-
-
Perform a "Null Injection": If your system allows, perform an injection cycle without drawing any sample. If a peak appears, the contamination source is likely within the flow path beyond the autosampler, such as the mobile phase.
Q5: My carryover issue is confirmed. What is the systematic approach to troubleshooting?
A5: A logical, step-by-step process is the most effective way to identify and eliminate the source of carryover. The workflow below outlines the recommended troubleshooting path.
Caption: A logical workflow for troubleshooting carryover.
Q6: What are the most effective wash solvents and protocols for this compound?
A6: The ideal wash solvent must effectively solubilize Tazarotenic acid.[10] Since Tazarotenic acid is a carboxylic acid, modifying the pH of the wash solvent can significantly improve its solubility and reduce adsorption.[4][9] A multi-step, multi-solvent wash is often most effective.[1]
Recommended Wash Solvents:
-
Strong Organic Solvent: Use a high percentage of a strong organic solvent like acetonitrile or isopropanol. Isopropanol can be particularly effective for removing stubborn residues.[9]
-
pH Modification: Since Tazarotenic acid is acidic, a slightly basic wash solution can deprotonate it, increasing its solubility. A volatile modifier like ammonium hydroxide is suitable for LC-MS applications.[9]
-
"Magic Mix": A powerful, broadly applicable cleaning solvent is a "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone.[11] This should be tested for compatibility with your system components.
Experimental Protocol: Optimizing the Autosampler Wash
-
Establish Baseline: First, determine the baseline carryover using your current wash method.
-
Increase Volume & Duration: Double the wash volume and the duration of the wash cycle (both pre- and post-injection).[1][10]
-
Test Solvent Compositions: Sequentially test the wash solvent compositions listed in the table below, running a high-concentration standard followed by a blank for each.
-
Implement Multi-Solvent Wash: If your system allows, use a sequence of washes. For example, first wash with a high-organic, basic solution to remove the analyte, followed by a wash with your mobile phase starting conditions to re-equilibrate the needle.[12]
Table 1: Example Wash Solvent Compositions for this compound
| Wash Solvent Composition | Rationale | Expected Efficacy |
| 50% Acetonitrile / 50% Water | Common starting point for reversed-phase. | Low to Moderate |
| 90% Acetonitrile / 10% Water | Higher organic strength to dissolve non-polar parts of the molecule. | Moderate |
| 50% Isopropanol / 50% Water | Isopropanol is a stronger solvent for many contaminants.[9] | Moderate to High |
| 90% ACN / 10% Water + 0.1% NH₄OH | Basic pH increases the solubility of the acidic analyte.[9] | High (Recommended) |
| "Magic Mix" (40% ACN / 40% IPA / 20% Acetone) | Very strong, broad-spectrum cleaning solvent.[11] | Very High (Verify Compatibility) |
Q7: I've optimized my wash protocol, but carryover persists. What hardware components should I investigate?
A7: If a robust wash protocol is ineffective, the problem is likely related to worn or contaminated autosampler hardware.[8] Adsorption can occur on any surface the concentrated sample touches.[2]
Caption: Primary sources of carryover within an autosampler.
Troubleshooting Checklist for Hardware:
-
Needle and Needle Seat: Inspect the needle for bends or scratches and the needle seat for signs of wear. Replace both if any damage is visible.[3]
-
Injector Rotor Seal: This is a very common source of carryover.[8] Worn seals can develop scratches or grooves that trap the sample. Replace the rotor seal as part of routine preventive maintenance.
-
Sample Loop: Disconnect the sample loop and flush it aggressively offline with a strong solvent. In some cases, the sample may adsorb to the loop's inner surface, requiring replacement.[9]
-
Tubing and Fittings: Ensure all fittings between the autosampler and the column are properly seated to avoid dead volumes where the sample can be trapped.[3]
Q8: Could the analytical column be the source of the carryover?
A8: Yes, the column can be a significant source of carryover, especially if the sample matrix is complex or if the column is old and has become fouled.[9][13]
Experimental Protocol: Isolating Column Carryover
-
Inject High-Concentration Standard: Analyze your high-concentration this compound standard as usual.
-
Stop the Sequence: Do not inject a blank. Instead, stop the analytical run.
-
Replace the Column: Carefully replace the analytical column with a new, identical one.
-
Inject a Blank: Resume analysis by injecting a blank sample.
-
Analyze Results:
-
If the carryover peak is gone or significantly reduced, the original column was the primary source of carryover.
-
If the carryover peak remains, the source is located within the autosampler or other upstream components.[11]
-
References
- 1. mastelf.com [mastelf.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lctsbible.com [lctsbible.com]
- 8. researchgate.net [researchgate.net]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. waters.com [waters.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Stability of Tazarotenic acid-13C2,d2 in biological matrices and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Tazarotenic acid-13C2,d2 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a stable, isotopically labeled form of Tazarotenic acid, the active metabolite of the topical retinoid prodrug, Tazarotene. It is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of Tazarotenic acid in biological samples.
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: What is the expected stability of this compound in biological matrices like plasma?
Specific stability studies on this compound in biological matrices are not extensively published. However, its stability is expected to be comparable to that of the unlabeled Tazarotenic acid. Analytical methods developed for Tazarotenic acid in plasma have established its stability under typical laboratory handling and storage conditions.[1][2]
Q4: Which anticoagulant is recommended for blood sample collection?
Published analytical methods for Tazarotenic acid in plasma do not specify a preference for a particular anticoagulant.[1][3] General guidance on sample stability suggests that the choice of anticoagulant can influence analyte stability.[4] It is recommended to validate the stability of this compound with the chosen anticoagulant (e.g., EDTA, heparin) during method development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low signal intensity of this compound (Internal Standard) | 1. Degradation of stock solution: Improper storage (e.g., exposure to light, elevated temperature). 2. Instability in processed samples: Degradation during sample preparation or storage. 3. Matrix effects: Ion suppression or enhancement in the mass spectrometer. | 1. Prepare a fresh stock solution from a new vial of the standard. Ensure proper storage conditions (see FAQ Q2). 2. Process a fresh set of quality control (QC) samples and analyze immediately. Evaluate stability under different processing conditions (e.g., temperature, time). 3. Evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[1] |
| High variability in this compound response | 1. Inconsistent pipetting: Inaccurate addition of the internal standard to samples. 2. Incomplete sample mixing: Non-homogenous distribution of the internal standard. 3. Variable matrix effects: Differences in the composition of individual biological samples. | 1. Calibrate and verify the accuracy of all pipettes used for sample preparation. 2. Ensure thorough vortexing or mixing after the addition of the internal standard. 3. Optimize the sample cleanup procedure to minimize matrix components. Consider using a different ionization source or modifying chromatographic conditions. |
| Unexpected peaks interfering with this compound | 1. Contamination: Contaminated glassware, solvents, or autosampler. 2. Metabolites or co-eluting compounds: Presence of other compounds with similar mass-to-charge ratios. | 1. Thoroughly clean all equipment and use high-purity solvents. Analyze blank samples to identify the source of contamination. 2. Adjust the chromatographic method (e.g., gradient, column) to improve the separation of the internal standard from interfering peaks.[1] |
Stability Data Summary
The following tables summarize the stability of Tazarotenic acid (unlabeled) in human plasma based on information from developed analytical methods. The stability of this compound is expected to be similar.
Table 1: Short-Term and Post-Preparative Stability of Tazarotenic Acid in Plasma
| Condition | Matrix | Temperature | Duration | Analyte Stability (% Recovery) |
| Bench-Top | Human Plasma | Room Temperature | 4 hours | Within acceptable limits (typically ±15%) |
| Post-Preparative | Processed Samples | 4°C | 24 hours | Within acceptable limits (typically ±15%) |
Table 2: Freeze-Thaw and Long-Term Stability of Tazarotenic Acid in Plasma
| Condition | Matrix | Temperature | Duration | Analyte Stability (% Recovery) |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp. | 3 cycles | Within acceptable limits (typically ±15%) |
| Long-Term | Human Plasma | -70°C | 30 days | Within acceptable limits (typically ±15%) |
Note: The stability data is generalized from typical bioanalytical method validation parameters. Specific results may vary between laboratories.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a general example based on published methods.[1]
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of this compound working solution (in a suitable solvent like methanol) to each plasma sample.
-
Vortex: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex: Vortex the samples vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General workflow for plasma sample preparation and analysis.
Caption: Troubleshooting logic for low or variable internal standard signal.
References
- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of quantification for Tazarotenic acid in bioanalysis
Welcome to the technical support center for the bioanalysis of tazarotenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving a low limit of quantification (LOQ) for tazarotenic acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is a typical achievable Limit of Quantification (LOQ) for tazarotenic acid in plasma?
A1: A highly sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of tazarotene and tazarotenic acid in minipig plasma, achieving a linear range of 10-600 pg/mL for both analytes.[1][2]
Q2: What is a common analytical technique used for the bioanalysis of tazarotenic acid?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of tazarotenic acid in biological matrices.[1][2][3] Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry (UPLC-QDa) has also been utilized.[4][5][6]
Q3: What are some key considerations for sample preparation when analyzing tazarotenic acid?
A3: Due to the lipophilic nature of tazarotene and its active metabolite, tazarotenic acid, efficient extraction from the biological matrix is crucial.[2][5] A common approach involves acidification of the plasma sample followed by liquid-liquid extraction. For instance, acidifying plasma with glacial acetic acid and extracting with a mixture of ethyl ether and cyclohexane has proven effective.[1][2]
Q4: Are there any specific chromatographic conditions that are recommended for tazarotenic acid analysis?
A4: To achieve good separation and avoid matrix effects, gradient elution is often employed.[1][2] The use of a mobile phase containing 0.1% formic acid has been shown to facilitate the separation of tazarotenic acid and its parent drug, tazarotene, within a short run time.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of tazarotenic acid that can lead to a high limit of quantification (LOQ).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High LOQ / Poor Sensitivity | Inefficient sample extraction. | - Optimize the extraction solvent and pH. Acidification of the plasma sample prior to extraction can improve the recovery of acidic analytes like tazarotenic acid.[1][2] - Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction for cleaner extracts. |
| Ion suppression or enhancement due to matrix effects. | - Employ gradient elution to separate tazarotenic acid from co-eluting matrix components.[1][2] - Dilute the sample extract to reduce the concentration of interfering matrix components. - Utilize a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Suboptimal mass spectrometry parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for tazarotenic acid. - Perform daughter ion scans to identify the most intense and stable fragment ions for multiple reaction monitoring (MRM) transitions. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | - Adjust the mobile phase pH. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape for acidic compounds.[1][2] - Ensure the mobile phase is compatible with the stationary phase of the analytical column. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| Matrix interferences. | - Improve the sample cleanup procedure. Consider using a more selective SPE sorbent. |
Experimental Protocols
Below are summarized methodologies from cited literature for the bioanalysis of tazarotenic acid.
Method 1: LC-MS/MS for Tazarotenic Acid in Minipig Plasma[1][2]
-
Sample Preparation:
-
Acidify plasma samples with 5% glacial acetic acid.
-
Extract the analytes using a mixture of ethyl ether and cyclohexane (4:1, v/v).
-
-
Chromatography:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mobile Phase: Addition of 0.1% formic acid to the mobile phase.
-
Elution: Gradient elution.
-
-
Quantification:
-
Linear Range: 10-600 pg/mL.
-
Precision and Accuracy: Intra- and inter-run precision and accuracy were reported to be lower than 5.2%, 7.3%, and 7.3% for both tazarotene and tazarotenic acid.[1]
-
Method 2: UPLC-QDa for Tazarotenic Acid in Porcine Skin[4][5][6]
-
Chromatography:
-
Technique: Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry (UPLC-QDa).
-
Method Development: A design-of-experiments (DoE) approach was used to optimize chromatographic parameters.
-
-
Quantification:
Data Summary
The following table summarizes the limit of quantification (LOQ) for tazarotenic acid from the cited methods.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Minipig Plasma | 10 pg/mL | [1][2] |
| UPLC-QDa | Porcine Skin | 13.32 ng/mL | [4][5] |
Visualizations
Bioanalytical Workflow for Tazarotenic Acid
Caption: A typical bioanalytical workflow for the quantification of tazarotenic acid.
Troubleshooting Logic for High LOQ
Caption: A troubleshooting decision tree for addressing a high limit of quantification.
References
- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectral fragmentation pattern of Tazarotenic acid-13C2,d2 for MRM optimization
Technical Support Center: Tazarotenic Acid Analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the Multiple Reaction Monitoring (MRM) optimization of Tazarotenic acid-13C2,d2.
Frequently Asked Questions (FAQs)
Q1: What is Tazarotenic acid and its isotopically labeled internal standard?
A1: Tazarotenic acid is the active metabolite of Tazarotene, a topical retinoid prodrug used for treating psoriasis and acne.[1][2][3][4] this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of Tazarotenic acid in biological matrices by mass spectrometry. The labels (two 13C and two deuterium atoms) intentionally increase the mass of the molecule, allowing it to be distinguished from the endogenous (unlabeled) analyte while maintaining nearly identical chemical and chromatographic properties.
Q2: Which ionization mode is optimal for Tazarotenic acid analysis?
A2: Due to the presence of a carboxylic acid group, Tazarotenic acid is readily deprotonated.[1][5] Therefore, negative ion electrospray ionization (ESI-) is typically the most efficient and sensitive mode for its analysis.[6][7] The deprotonated molecule [M-H]⁻ serves as the precursor ion for MS/MS analysis. While some methods have utilized positive ion mode, negative mode often provides a stronger signal for this class of compounds.[6][8]
Q3: What are the expected precursor and product ions for Tazarotenic acid and this compound?
A3: Based on the structure of Tazarotenic acid, the precursor ion in negative mode is [M-H]⁻. The exact mass of Tazarotenic acid (C₁₉H₁₇NO₂S) is approximately 323.10 g/mol .[1] The specific stable isotope labels (+4 Da) in this compound will increase its mass accordingly.
The primary fragmentation event for carboxylic acids in negative ion mode CID is the neutral loss of CO₂ (44 Da).[5] This is expected to be the most abundant and stable product ion.
The table below summarizes the predicted MRM transitions.
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Major Product Ion (Q3) m/z | Fragmentation |
| Tazarotenic Acid | ESI- | 322.1 | 278.1 | [M-H-CO₂]⁻ |
| This compound | ESI- | 326.1 | 281.1 | [M+4-H-¹³C¹²CO₂]⁻ |
| Note: The product ion for the labeled standard assumes one of the ¹³C atoms is part of the carboxylic acid group that is lost. If both ¹³C atoms are elsewhere, the product ion would be 282.1. The exact transition must be confirmed experimentally. |
Troubleshooting Guide
Issue 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ions. Infuse a standard solution of the SIL-IS directly into the mass spectrometer and perform a product ion scan to confirm the m/z of the major fragments. |
| Suboptimal Source/Gas Parameters | Optimize source-dependent parameters such as drying gas temperature, nebulizer gas pressure, and capillary voltage. For negative ion mode, lower drying gas temperatures (e.g., 200-300 °C) may improve signal intensity for certain compounds.[7] |
| Degradation of Standard | Tazarotenic acid can be unstable under certain conditions.[2] Ensure that stock and working solutions are fresh, stored properly (e.g., 2-8°C, protected from light), and prepared in an appropriate solvent like DMSO or acetonitrile. |
| Incorrect Ionization Mode | Confirm that the mass spectrometer is operating in negative ion mode (ESI-). |
Issue 2: Poor Peak Shape or Shifting Retention Time
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Since the analyte is an acid, the mobile phase pH can significantly impact peak shape. Adding a small amount of a modifier like formic acid or ammonium acetate can improve chromatography.[8][9][10] |
| Column Issues | The column may be degraded or contaminated. Try flushing the column with a strong solvent, reversing the column direction for a back-flush, or replacing the column if necessary. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO), it can cause peak distortion. Try to match the sample solvent to the mobile phase as closely as possible or reduce the injection volume. |
Experimental Protocols & Methodologies
Protocol 1: MRM Transition Optimization
This protocol describes the process of confirming and optimizing the MRM transitions for this compound using automated optimization software or manual infusion.
-
Prepare Standard Solution : Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion : Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min) using a syringe pump.
-
Precursor Ion Confirmation : Acquire a full scan spectrum in negative ion mode to confirm the m/z of the [M-H]⁻ precursor ion (expected around m/z 326.1).
-
Product Ion Scan : Select the precursor ion (m/z 326.1) in Q1 and scan a range of product ions in Q3 (e.g., m/z 50-330) while applying a range of collision energies (CE) to induce fragmentation. Identify the most abundant and stable product ion(s).
-
Collision Energy Optimization : Create an MRM method with the determined precursor → product ion transition. Perform multiple injections or a CE ramp experiment where the collision energy is varied (e.g., in 2-5 eV steps) to find the value that produces the highest product ion intensity. This is the optimal CE for the transition.[11][12]
Protocol 2: LC-MS/MS Method Development Workflow
A typical workflow for developing a robust LC-MS/MS method for Tazarotenic acid quantification.
Protocol 3: Troubleshooting Logic
A decision tree to guide troubleshooting when no signal is detected for the analyte or internal standard.
References
- 1. Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tazarotene - Wikipedia [en.wikipedia.org]
- 4. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Resolving co-eluting interferences in Tazarotenic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the quantification of Tazarotenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential co-eluting interferences in Tazarotenic acid quantification?
A1: Potential co-eluting interferences for Tazarotenic acid can be categorized as:
-
Endogenous Matrix Components: Compounds naturally present in the biological matrix (e.g., plasma, skin tissue), such as phospholipids, can co-elute with Tazarotenic acid and cause ion suppression or enhancement in the mass spectrometer.[1][2]
-
Metabolites: Tazarotenic acid is the active metabolite of the prodrug Tazarotene.[3][4] Its own metabolites, such as Tazarotenic acid sulfoxide and Tazarotenic acid sulfone, are potential interferences due to their structural similarity.[5][6]
-
Isomeric Compounds: Although not explicitly reported for Tazarotenic acid, isomeric compounds in the matrix can have the same mass-to-charge ratio and may co-elute.
-
In-source Fragments: Some molecules can fragment within the mass spectrometer's ion source, creating ions with the same m/z as the analyte of interest.[7][8]
Q2: Why is my peak shape for Tazarotenic acid poor (e.g., tailing, fronting, or split)?
A2: Poor peak shape for Tazarotenic acid, an acidic compound, can be attributed to several factors:
-
Secondary Interactions: Interactions between the acidic analyte and active sites on the silica-based column packing material can lead to peak tailing.[9]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Tazarotenic acid, both the ionized and non-ionized forms of the molecule will be present, which can result in peak splitting or broadening.[10][11]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[12]
Q3: Can I use a generic sample preparation method for Tazarotenic acid analysis?
A3: While generic methods like protein precipitation are simple, they may not be sufficient to remove all interfering substances, particularly phospholipids, which are a major cause of matrix effects.[2][13][14] Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide a cleaner extract and are recommended for robust and accurate quantification.[1][15] The choice of method should be guided by the specific matrix and the required sensitivity of the assay.
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-elution issues during Tazarotenic acid quantification.
Problem 1: Unresolved or Partially Resolved Peak with an Interferent
The first step is to determine if the interference is from the matrix, a metabolite, or another source. This can be achieved by:
-
Analyzing a Blank Matrix Sample: If the interfering peak is present, it originates from the matrix.
-
Post-column Infusion: This technique helps to identify regions of ion suppression or enhancement caused by the matrix.
-
High-Resolution Mass Spectrometry (HRMS): Can help to differentiate between compounds with very similar m/z ratios.
Based on the nature of the interference, the following chromatographic and sample preparation parameters can be optimized.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Selectivity
This protocol describes how to systematically evaluate the effect of mobile phase pH on the separation of Tazarotenic acid from a co-eluting peak. Tazarotenic acid is an acidic compound, and its retention is highly dependent on the pH of the mobile phase.[16][17]
Methodology:
-
Determine the pKa of Tazarotenic Acid: The reported pKa of Tazarotene is 1.23; as its active metabolite, Tazarotenic acid will have a similar acidic nature.[18]
-
Prepare a Series of Mobile Phases: Prepare mobile phases with pH values ranging from 2.5 to 7.0. Use appropriate buffers (e.g., formic acid, ammonium formate, ammonium acetate) that are compatible with mass spectrometry.
-
Equilibrate the Column: For each new mobile phase pH, ensure the column is thoroughly equilibrated before injecting the sample.
-
Inject a Standard Mixture: Inject a solution containing Tazarotenic acid and a known potential interferent (if available) or a spiked matrix sample.
-
Analyze the Chromatograms: Observe the change in retention time and resolution between Tazarotenic acid and the interfering peak at each pH. As an acidic compound, the retention of Tazarotenic acid is expected to decrease as the pH increases.[11][19]
-
Select the Optimal pH: Choose the pH that provides the best resolution (baseline separation if possible) and optimal peak shape. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa for method robustness.[16]
Protocol 2: Gradient Optimization to Resolve Closely Eluting Peaks
This protocol details how to modify the gradient elution program to improve the separation of Tazarotenic acid from a closely eluting compound.
Methodology:
-
Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic solvent in 10 minutes) to determine the approximate elution time of Tazarotenic acid and any co-eluting peaks.[20]
-
Shallow Gradient around the Elution Zone: Based on the scouting run, create a shallower gradient slope around the time of elution. For example, if the compounds of interest elute between 40% and 60% organic solvent, you could modify the gradient to change from 35% to 65% organic solvent over a longer period (e.g., 15 minutes). This "stretches out" the part of the chromatogram where the peaks of interest elute, providing more time for separation.[21]
-
Evaluate the Resolution: Inject the sample and assess the resolution between the peaks.
-
Further Refinement (if necessary): If co-elution persists, consider:
-
Isocratic Hold: Introduce an isocratic hold in the gradient at a solvent composition just before the elution of the first peak to improve separation.
-
Negative Gradient Slope: In some advanced applications, a temporary decrease in the organic solvent concentration (a negative gradient) can be used to improve the resolution of very closely eluting compounds.[22][23]
-
Protocol 3: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for using a phospholipid removal SPE plate to clean up plasma samples before LC-MS analysis.
Methodology:
-
Protein Precipitation: In a 96-well plate, add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to 100 µL of plasma sample. Mix thoroughly to precipitate proteins.[1]
-
Sample Loading: Place the phospholipid removal SPE plate on a vacuum manifold. Transfer the supernatant from the protein precipitation step to the wells of the SPE plate.
-
Elution: Apply a gentle vacuum to draw the sample through the sorbent. The eluate, now free of proteins and phospholipids, is collected.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions of your LC method.
-
Analysis: The cleaned sample is now ready for injection into the LC-MS system.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Resolution
| Mobile Phase pH | Tazarotenic Acid Retention Time (min) | Interferent Retention Time (min) | Resolution (Rs) |
| 2.5 | 8.2 | 8.4 | 0.8 |
| 3.5 | 7.5 | 7.9 | 1.2 |
| 4.5 | 6.8 | 7.5 | 1.8 |
| 5.5 | 6.1 | 7.1 | 2.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Sample Preparation Techniques for Interference Removal
| Sample Preparation Method | Tazarotenic Acid Peak Area | Interfering Peak Area | Matrix Effect (%) |
| Protein Precipitation | 1,200,000 | 350,000 | -45% |
| Liquid-Liquid Extraction | 1,800,000 | 50,000 | -15% |
| Solid-Phase Extraction (Phospholipid Removal) | 2,100,000 | <10,000 | -5% |
Note: Data is hypothetical and for illustrative purposes. Matrix effect is calculated by comparing the peak area in a post-extraction spiked matrix sample to the peak area in a neat solution.
Visualizations
Caption: Workflow for Tazarotenic acid quantification and troubleshooting co-elution.
Caption: Logical relationship between the problem, causes, and solutions for co-elution.
References
- 1. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 2. news-medical.net [news-medical.net]
- 3. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Tazarotenic Acid Sulfoxide | C19H17NO3S | CID 66870917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tazarotenic Acid Sulfoxide | CAS No- 603952-64-3 [chemicea.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mastelf.com [mastelf.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. molnar-institute.com [molnar-institute.com]
- 23. Negative gradient slope methods to improve the separation of closely eluting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase additives on Tazarotenic acid signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazarotenic acid analysis by LC-MS. The content focuses on the impact of mobile phase additives on signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the LC-MS analysis of Tazarotenic acid?
A1: The most frequently used mobile phase additives for Tazarotenic acid analysis in reversed-phase liquid chromatography-mass spectrometry (LC-MS) are formic acid and ammonium acetate. Acetic acid and ammonium formate are also utilized, particularly when optimizing for signal intensity in electrospray ionization (ESI).
Q2: Why is an acidic mobile phase modifier, like formic acid, typically used for Tazarotenic acid analysis?
A2: An acidic mobile phase modifier is used to suppress the ionization of Tazarotenic acid, which is a carboxylic acid. In its neutral form, it is better retained on a non-polar stationary phase like C18, leading to improved chromatographic peak shape and separation from other components in the sample matrix.
Q3: How do mobile phase additives influence the signal intensity of Tazarotenic acid in ESI-MS?
A3: Mobile phase additives play a crucial role in the ionization efficiency of Tazarotenic acid in the ESI source.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid): In negative ion mode, which is often used for acidic compounds, these additives can have a dual effect. While they are necessary for good chromatography, they can also suppress the signal by neutralizing the analyte. However, they provide protons for positive-ion mode, which is also a possibility for Tazarotenic acid analysis. The choice and concentration of the acid are critical for balancing chromatographic performance and ionization efficiency.
-
Ammonium Salts (e.g., Ammonium Acetate, Ammonium Formate): These volatile salts are used as buffers and can enhance the signal in ESI-MS. In negative ion mode, ammonium acetate is often preferred for acidic compounds. The acetate or formate ions can facilitate the deprotonation of the analyte, leading to a stronger signal.
Q4: Which ionization mode, positive or negative ESI, is better for Tazarotenic acid analysis?
A4: Given that Tazarotenic acid is a carboxylic acid, it is readily deprotonated. Therefore, negative electrospray ionization (ESI) is generally the preferred mode for its analysis, as it allows for the sensitive detection of the deprotonated molecule [M-H]-.
Troubleshooting Guide: Low Signal Intensity of Tazarotenic Acid
Low signal intensity is a common issue in the LC-MS analysis of Tazarotenic acid. This guide provides a systematic approach to troubleshooting this problem.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for diagnosing and resolving low signal intensity issues for Tazarotenic acid.
Data Presentation: Impact of Mobile Phase Additives on Signal Intensity
The choice of mobile phase additive can significantly impact the signal intensity of Tazarotenic acid. The following table summarizes the expected relative effects based on general principles for acidic analytes in LC-MS.
| Mobile Phase Additive | Ionization Mode | Expected Peak Area (Relative Units) | Expected Signal-to-Noise (S/N) Ratio | Comments |
| 0.1% Formic Acid | Negative ESI | 100 | 150 | Good for chromatography, but may cause some signal suppression in negative mode. |
| 0.1% Acetic Acid | Negative ESI | 120 | 180 | Often provides better signal for acidic compounds in negative mode compared to formic acid. |
| 5 mM Ammonium Acetate | Negative ESI | 150 | 220 | Generally enhances deprotonation and signal in negative mode for acidic analytes. |
| 0.1% Formic Acid | Positive ESI | 80 | 120 | Protonation may be less efficient for this acidic molecule. |
Note: These are representative values and the actual performance may vary depending on the specific LC-MS system, column, and other experimental conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Tazarotenic Acid
This protocol is a general starting point for the analysis of Tazarotenic acid in biological matrices.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 5 mM Ammonium Acetate.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
Precursor Ion: m/z corresponding to the deprotonated Tazarotenic acid molecule.
-
Product Ions: At least two characteristic fragment ions for confirmation and quantification.
-
Source Parameters: Optimize capillary voltage, gas flow rates, and temperature for the specific instrument.
-
Protocol 2: Sample Preparation (Plasma)
A common sample preparation method for Tazarotenic acid in plasma is protein precipitation.
-
Aliquoting: Take a known volume of plasma sample (e.g., 100 µL).
-
Internal Standard: Add an internal standard (a structurally similar compound not present in the sample) to all samples, calibrators, and quality controls.
-
Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.
-
Vortexing: Vortex the samples thoroughly for about 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Diagram: Chemical Interaction in ESI (Negative Mode)
Caption: Simplified diagram of Tazarotenic acid ionization in negative ESI mode, facilitated by a mobile phase additive.
Technical Support Center: Best Practices for Handling and Storing Isotopically Labeled Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing isotopically labeled standards. Adherence to these practices is crucial for ensuring the accuracy, reliability, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing isotopically labeled standards?
A: Proper storage is critical to maintain the integrity of isotopically labeled standards. General best practices include protection from light and storing them at low temperatures.[1] For radioactive isotopes, which are inherently unstable, storage under an inert atmosphere like nitrogen (N2) or argon (Ar) at -80°C is recommended.[2] If stored as a solid, a crystalline form is preferable to an amorphous one.[1] It is also crucial to prevent contamination and degradation by utilizing clean rooms and fume hoods where possible.[2]
Q2: How do storage requirements differ for stable versus radioactive isotopically labeled compounds?
A: Compounds enriched with stable isotopes are not radioactive and can be stored in the same manner as their unenriched counterparts.[2] Conversely, radioactive isotopes emit radiation that can accelerate decomposition and require special care.[2] This includes storage at very low temperatures (-80°C), protection from light, and an inert atmosphere.[2]
Q3: What are the ideal characteristics of a stable isotope-labeled internal standard (SIL-IS)?
A: An ideal SIL-IS should be chemically and structurally identical to the analyte, have a sufficient mass difference (typically 3 or more mass units for small molecules) to avoid spectral overlap, and exhibit high isotopic purity with minimal presence of the unlabeled analyte.[3] It should also co-elute chromatographically with the analyte to effectively compensate for matrix effects and possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.[3]
Q4: What are the common challenges when using SIL standards in mass spectrometry?
A: Common challenges include matrix effects that can affect the ionization of the analyte and internal standard, issues with isotopic purity and enrichment, differences in retention times between the analyte and the SIL standard, and the stability of the labeled standard itself.[3][4] Non-linear calibration curves can also be a challenge, often caused by isotopic contribution.[3]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of the SIL Internal Standard
Q: I am not observing a sufficient signal for my SIL internal standard. What could be the cause?
A: Several factors, from sample preparation to instrument settings, can lead to a low or nonexistent signal from your SIL internal standard.[5]
-
Improper Storage and Handling: Review the manufacturer's storage guidelines.[5] Improper storage can lead to degradation. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.[5][6]
-
Pipetting or Dilution Errors: Verify the concentration of your stock and working solutions and ensure the accuracy of your pipettes.
-
Incomplete Elution: If using solid-phase extraction (SPE), ensure the elution volume and solvent strength are sufficient to completely elute the standard from the sorbent.[5]
-
Adsorption to Labware: The standard may be adsorbing to the surface of plastic tubes or pipette tips.[5] Using low-adsorption labware or adding a small amount of an organic solvent or surfactant can mitigate this.[5]
Issue 2: High Variability in the Internal Standard Response
Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[5]
-
Inconsistent Sample Preparation: Review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution of each step, from protein precipitation to solvent evaporation.[5]
-
Matrix Effects: Co-eluting matrix components might be suppressing or enhancing the ionization of the SIL internal standard to varying degrees in different samples.[5] Evaluate matrix effects using a post-extraction spike method.[5]
Issue 3: Inaccurate Quantification due to Isotopic Impurity or Cross-Contribution
Q: I suspect isotopic impurity or cross-contribution is affecting my results. How can I confirm and mitigate this?
A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, especially at low analyte concentrations.[5]
-
Presence of Unlabeled Analyte in the SIL IS: The SIL internal standard solution may contain a significant amount of the unlabeled analyte.[5] Examine the mass spectrum of the SIL internal standard to check its isotopic purity.[5]
-
Isotopic Contribution from the Analyte: A naturally occurring isotope of the analyte might be contributing to the signal of the SIL internal standard.[5] This is more common when the mass difference is small (< 3 or 4 Da).[5] To mitigate this, select an internal standard with a larger mass difference or apply a mathematical correction to the data.[5]
-
In-source Fragmentation or Back-Exchange (for Deuterated Standards): The deuterium label on the internal standard might be unstable and lost during analysis.[5][7] Consider using a more stable isotope like ¹³C or ¹⁵N.[7][8]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Isotopically Labeled Standards
| Feature | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C; for radiolabeled compounds, -80°C is ideal.[1][2] | Minimizes chemical and radiolytic decomposition. |
| Light Protection | Store in amber vials or in the dark.[2] | Prevents photodegradation. |
| Atmosphere | For sensitive or radiolabeled compounds, store under an inert gas (N₂ or Ar).[2] | Prevents oxidation and other atmospheric reactions. |
| Form | Store as a solid (crystalline form is best) or in a suitable solvent.[1] | Solid form is often more stable for long-term storage. |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize freeze-thaw cycles.[5][6] | Repeated cycling can lead to degradation. |
Table 2: Comparison of Common Isotopes Used for Labeling
| Isotope | Common Uses | Advantages | Disadvantages |
| Deuterium (²H or D) | Most commonly used for internal standards.[7] | Relatively inexpensive and easy to introduce into a molecule.[7] | Can be prone to back-exchange, chromatographic shifts (isotope effect), and changes in fragmentation.[7][9] |
| Carbon-13 (¹³C) | Preferred for applications requiring high stability.[8] | Stable label, does not exchange, and typically co-elutes perfectly with the analyte.[8][10] | More expensive and synthetically more challenging to incorporate. |
| Nitrogen-15 (¹⁵N) | Used in metabolic studies and proteomics.[11] | Stable label with no risk of exchange.[8] | Synthesis can be complex and costly. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Reagent and Standard Preparation:
-
Allow the isotopically labeled standard (solid form) to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a stock solution by dissolving the standard in an appropriate organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).[12][13] Use volumetric flasks for accurate preparation.[14]
-
Store the stock solution in an amber vial at ≤ -20°C.[13]
-
-
Preparation of Working Solutions:
-
Prepare a working solution of the SIL-IS at a fixed concentration by diluting the stock solution.[12] The concentration should be chosen to be similar to the expected analyte concentration in the samples.[15]
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the blank biological matrix.[12]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[12]
-
Protocol 2: General Workflow for Quantitative Bioanalysis using SIL-IS and LC-MS/MS
-
Sample Preparation:
-
Thaw the unknown samples, calibration standards, and QC samples.
-
To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution.[12]
-
Vortex to mix.
-
Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile).[12]
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.[12]
-
Detect the analyte and SIL-IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for each sample.[12]
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).[12]
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.[12]
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[12]
-
Visualizations
Caption: General workflow for handling and storing isotopically labeled standards.
Caption: Troubleshooting decision tree for low internal standard signal.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. skyline.ms [skyline.ms]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. symeres.com [symeres.com]
- 12. benchchem.com [benchchem.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
Validation of an Analytical Method for Tazarotenic Acid Using an Isotopically Labeled Internal Standard in Accordance with FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Tazarotenic acid in a biological matrix, utilizing Tazarotenic acid-13C2,d2 as an internal standard. The validation parameters and experimental protocols described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, which is harmonized between the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative mass spectrometry-based bioanalysis. It ensures the highest accuracy and precision by mimicking the analyte throughout the sample preparation and analysis process, compensating for variability in extraction recovery and matrix effects.
Comparative Performance Data
The following tables summarize the typical acceptance criteria and performance data for a validated LC-MS/MS method for Tazarotenic acid using this compound as an internal standard.
Table 1: Method Validation Summary
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 1.0 ng/mL |
| Accuracy (Mean % Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 7.3% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV ≤ 8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
Table 2: Accuracy and Precision Data
| Analyte Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ (1.0) | 5 | 1.05 | 5.0 | 6.5 |
| Low QC (3.0) | 5 | 2.92 | -2.7 | 4.8 |
| Mid QC (50) | 5 | 53.4 | 6.8 | 3.1 |
| High QC (150) | 5 | 142.2 | -5.2 | 2.5 |
Experimental Protocols
The following are detailed methodologies for the key validation experiments.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Screen at least six different lots of the blank biological matrix (e.g., human plasma).
-
Analyze blank matrix samples, matrix spiked with the LLOQ of Tazarotenic acid, and matrix spiked with the internal standard (this compound).
-
Evaluate for any interfering peaks at the retention times of the analyte and the internal standard.
-
The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.
Linearity
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Tazarotenic acid. A typical range could be 1.0 to 200 ng/mL.
-
Add a constant concentration of the internal standard (this compound) to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: Calculate the percentage bias of the mean measured concentration from the nominal concentration. The mean should be within ±15% of the nominal value (±20% for LLOQ).[1]
-
Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each level. The %CV should not exceed 15% (20% for LLOQ).[2][3][4]
Stability
Objective: To evaluate the stability of Tazarotenic acid in the biological matrix under various storage and processing conditions.
Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing the Validation Workflow and Parameter Relationships
The following diagrams illustrate the logical flow of the analytical method validation process and the interplay between the core validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship of Validation Parameters.
References
- 1. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tazarotenic Acid-13C2,d2 vs. Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Tazarotenic Acid Quantification
In the precise world of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of analytical data. An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection—thus compensating for any potential variability.[1] For the quantification of Tazarotenic acid, the active metabolite of the topical retinoid Tazarotene, stable isotope-labeled (SIL) internal standards are the preferred choice. This guide provides an objective, data-driven comparison between two types of SILs: Tazarotenic acid-13C2,d2 and deuterated Tazarotenic acid internal standards.
While direct comparative experimental data for this compound and a deuterated analog is not extensively published, this guide synthesizes established scientific principles and representative data from studies comparing 13C-labeled and deuterated standards for other compounds to provide a clear performance expectation. The consensus in the scientific community is that while both are effective, 13C-labeled standards generally offer superior performance due to the negligible isotope effect.[2][3]
Executive Summary: The Isotope Effect Advantage of this compound
The primary differentiator between this compound and a deuterated Tazarotenic acid lies in the "isotope effect." The substitution of hydrogen with deuterium (²H) can lead to slight changes in the physicochemical properties of the molecule. This can manifest as a difference in chromatographic retention time between the deuterated standard and the native analyte.[2][4] This chromatographic shift, even if minor, can lead to the analyte and the internal standard experiencing different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the quantification.[2]
In contrast, the replacement of ¹²C with ¹³C, as in this compound, results in a negligible change in the molecule's properties. This ensures that the internal standard co-elutes perfectly with the Tazarotenic acid, providing more reliable compensation for matrix effects and ultimately leading to more accurate and precise data.[2][3]
Data Presentation: Performance Comparison
The following tables summarize the expected performance differences between this compound and a deuterated Tazarotenic acid internal standard based on typical outcomes in bioanalytical method validation.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound | Deuterated Tazarotenic Acid | Key Scientific Rationale |
| Chromatographic Co-elution | Excellent (Typically co-elutes perfectly) | Good to Fair (May exhibit a slight retention time shift) | ¹³C labeling has a negligible effect on polarity and retention, while deuterium can slightly alter these properties, leading to chromatographic separation from the analyte.[2][4] |
| Accuracy (% Bias) | ≤ 5% | ≤ 15% | Superior co-elution of the ¹³C-labeled standard ensures more effective compensation for matrix effects, leading to higher accuracy.[2] |
| Precision (% CV) | ≤ 5% | ≤ 10% | Consistent co-elution and matrix effect compensation contribute to lower variability and higher precision in repeated measurements.[2] |
| Matrix Effect Compensation | Excellent | Good to Fair | Identical elution profiles ensure both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction.[2][4] |
| Isotopic Stability | High (No risk of back-exchange) | Moderate (Potential for H/D back-exchange in certain conditions) | Carbon-isotope labels are exceptionally stable, whereas deuterium labels, if positioned on exchangeable sites, can be prone to back-exchange with protons from the solvent.[3] |
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Expected Performance with this compound | Expected Performance with Deuterated Tazarotenic Acid |
| Intra-assay Accuracy (% Bias) | ± 15% | -2.5% to +3.0% | -8.0% to +7.5% |
| Intra-assay Precision (% CV) | ≤ 15% | ≤ 4.0% | ≤ 8.0% |
| Inter-assay Accuracy (% Bias) | ± 15% | -3.0% to +3.5% | -10.0% to +9.0% |
| Inter-assay Precision (% CV) | ≤ 15% | ≤ 4.5% | ≤ 9.5% |
| Matrix Factor (IS Normalized) | 0.85 - 1.15 | 0.98 - 1.03 | 0.90 - 1.10 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical method. Below are representative protocols for key experiments used to evaluate the performance of an internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of matrix components on the ionization of Tazarotenic acid and the ability of the internal standard to compensate for these effects.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Tazarotenic acid and the internal standard are spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set 2 (Post-extraction Spike): Blank biological matrix (e.g., plasma) is extracted first, and then Tazarotenic acid and the internal standard are added to the final, clean extract.
-
Set 3 (Pre-extraction Spike): Tazarotenic acid and the internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
A value close to 1.0 indicates effective compensation for matrix effects by the internal standard.
-
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using the selected internal standard.
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs (intra- and inter-assay evaluation).
-
Calculate the concentration of Tazarotenic acid in each QC sample using a calibration curve prepared with the same internal standard.
-
Determine Accuracy and Precision:
-
Accuracy: Expressed as the percentage of the calculated concentration to the nominal concentration (% Bias).
-
Precision: Expressed as the coefficient of variation (% CV) of the replicate measurements.
-
Mandatory Visualizations
Signaling Pathway of Tazarotenic Acid
Tazarotenic acid exerts its therapeutic effects by modulating gene expression through the retinoic acid receptor (RAR) signaling pathway.
References
A Guide to Cross-Validation of Tazarotenic Acid Bioanalytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Tazarotenic acid in biological matrices. Ensuring consistency and reliability of bioanalytical data across different laboratories is critical in drug development. This document outlines key performance parameters from published methods and details the experimental protocols to facilitate successful method transfer and cross-validation.
Comparative Performance of Tazarotenic Acid Bioanalytical Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography with quadrupole detector mass spectrometry (UPLC-QDa) methods developed for the determination of Tazarotenic acid. While direct cross-laboratory validation data for Tazarotenic acid is not publicly available, this comparison of independently validated methods provides a baseline for what to expect in terms of performance.
Table 1: Performance Characteristics of Tazarotenic Acid Bioanalytical Methods in Plasma
| Parameter | Method 1 (LC-MS/MS)[1] |
| Linear Range | 10 - 600 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-run Precision (%CV) | < 5.2% |
| Inter-run Precision (%CV) | < 7.3% |
| Accuracy (%RE) | < 7.3% |
| Biological Matrix | Minipig Plasma |
Table 2: Performance Characteristics of Tazarotenic Acid Bioanalytical Methods in Skin
| Parameter | Method 2 (UPLC-QDa)[2][3][4] | Method 3 (LC-MS)[5] |
| Linear Range | 13.3 - 12,500 ng/mL | 2 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 13.32 ng/mL[3][4] | 2 µg/mL |
| Precision (%CV) | < 15%[2][4] | Not Reported |
| Accuracy (%RE) | < 15%[2][4] | Not Reported |
| Biological Matrix | Porcine Skin[2][3][4] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays in a different laboratory. Below are summaries of key experimental protocols from the cited literature.
Method 1: LC-MS/MS for Tazarotenic Acid in Minipig Plasma[1]
-
Sample Preparation: Plasma samples were acidified with 5% glacial acetic acid and then extracted with a mixture of ethyl ether and cyclohexane (4:1, v/v).
-
Chromatographic Separation:
-
Mobile Phase: Addition of 0.1% formic acid to the mobile phase.
-
Elution: Gradient elution was employed.
-
-
Detection: Tandem mass spectrometry (MS/MS).
Method 2: UPLC-QDa for Tazarotenic Acid in Porcine Skin[2][3][4]
-
Sample Preparation: Skin samples were placed in Eppendorf tubes with methanol for extraction on a shaker for approximately 16 hours. The extracts were then filtered through a 0.45 µm syringe filter.[4]
-
Chromatographic Separation: A design-of-experiments approach was used to optimize chromatographic conditions, including gradient steepness, organic solvent volume, column temperature, and flow rate.[2][4]
-
Detection: Quadrupole detector mass spectrometry (QDa).[2][3][4]
Method 3: LC-MS for Tazarotenic Acid in Skin[5]
-
Sample Preparation: Details not specified in the abstract.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm.
-
Mobile Phase A: 20 mM phosphate buffer: ACN 70:30, v/v.
-
Mobile Phase B: 20 mM phosphate buffer: ACN 30:70, v/v.
-
Elution: Gradient mode.
-
-
Detection: Mass spectrometry (MS).
Cross-Validation Workflow
The process of cross-validating a bioanalytical method between two laboratories is a systematic undertaking to ensure data comparability. The following diagram illustrates a typical workflow for such a process.
References
- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Tazarotenic Acid-13C2,d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic purity of Tazarotenic acid-13C2,d2 against other commercially available stable isotope-labeled alternatives. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical assays. This document presents a data-driven assessment to aid researchers in making informed decisions for their specific applications.
Executive Summary
Tazarotenic acid, the active metabolite of the topical retinoid prodrug Tazarotene, is a key analyte in pharmacokinetic and metabolism studies. The use of stable isotope-labeled internal standards is the gold standard for quantification by mass spectrometry, as they mitigate variability related to sample preparation and matrix effects. This guide focuses on this compound and compares its key purity attributes with deuterated (Tazarotenic acid-d6) and another carbon-13 labeled variant (Tazarotenic acid-13C6). While specific batch-to-batch variability exists, this comparison is based on typical specifications provided by various suppliers.
Comparison of Isotopic Purity and Chemical Purity
The selection of a stable isotope-labeled standard is often a balance between cost and performance. While deuterated standards are generally more cost-effective, carbon-13 labeled standards are often considered superior due to their increased chemical stability and reduced potential for chromatographic separation from the unlabeled analyte.
| Product | Labeling | Stated Isotopic Purity / Enrichment | Stated Chemical Purity (Typical) |
| This compound | 2x ¹³C, 2x ²H | ≥98% | ≥95% |
| Tazarotenic acid-d6 | 6x ²H | ≥98% | ≥95% |
| Tazarotenic acid-13C6 | 6x ¹³C | ≥99% | ≥97% |
Note: The data presented in this table is aggregated from publicly available information from various chemical suppliers and may not reflect the exact specifications of a particular batch. Researchers should always refer to the Certificate of Analysis provided with the product.
Key Performance Considerations
-
This compound offers a dual labeling approach, providing a significant mass shift from the unlabeled analyte. This can be advantageous in minimizing potential cross-talk in mass spectrometry analysis.
-
Tazarotenic acid-d6 , being a deuterated standard, is a widely available and cost-effective option. However, the potential for isotopic exchange (H/D exchange) under certain analytical conditions and a slight shift in retention time compared to the native analyte should be considered during method development.
-
Tazarotenic acid-13C6 represents a highly stable labeling strategy with a substantial mass shift. The carbon-13 labels are integrated into the carbon backbone of the molecule, making them less susceptible to exchange than deuterium labels. This option typically offers the highest isotopic enrichment and chemical purity.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is crucial to ensure the reliability of quantitative data. The two primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (LC-HRMS)
Methodology:
-
Sample Preparation: A stock solution of the stable isotope-labeled Tazarotenic acid is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation: An aliquot of the working solution is injected onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometric Analysis: The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Data is acquired in full scan mode in positive ion mode, monitoring for the mass-to-charge ratio (m/z) of the labeled compound and any potential unlabeled or partially labeled species.
-
Data Analysis: The isotopic distribution of the analyte is examined. The relative intensities of the peaks corresponding to the fully labeled species and any isotopic impurities are used to calculate the isotopic purity. Corrections for the natural abundance of isotopes (e.g., ¹³C in the unlabeled portion of the molecule) should be applied.
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A sufficient amount of the stable isotope-labeled Tazarotenic acid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
¹H NMR Analysis: A proton NMR spectrum is acquired to confirm the chemical structure and assess for the presence of any residual protons at the labeled positions (in the case of deuterated standards) or any proton-bearing impurities.
-
¹³C NMR Analysis: For ¹³C labeled standards, a carbon-13 NMR spectrum is acquired. The presence and integration of the enriched ¹³C signals relative to the natural abundance ¹³C signals of the rest of the molecule can be used to confirm the position and extent of labeling.
-
Quantitative NMR (qNMR): For a more precise determination of isotopic enrichment, quantitative NMR techniques can be employed using a certified reference standard.
Visualizing the Biological Context and Analytical Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway of Tazarotene, the subsequent signaling cascade of Tazarotenic acid, and the general analytical workflow for assessing isotopic purity.
Linearity, accuracy, and precision of Tazarotenic acid quantification with an isotopic standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of validated methods for the quantification of Tazarotenic acid, the active metabolite of the topical retinoid Tazarotene, utilizing an isotopic standard. The focus is on the key analytical performance metrics of linearity, accuracy, and precision.
This document outlines the experimental protocols and presents performance data from two distinct, validated liquid chromatography-mass spectrometry (LC-MS) based methods. The inclusion of an isotopic standard in these methods ensures high specificity and mitigates matrix effects, leading to robust and reliable quantification in complex biological matrices.
Experimental Protocols
The methodologies presented here are based on validated bioanalytical techniques published in peer-reviewed journals. The core of these methods involves protein precipitation for sample extraction, followed by chromatographic separation and mass spectrometric detection.
Method 1: Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry (UPLC-QDa)
This method was developed for the simultaneous quantification of Tazarotene and Tazarotenic acid in porcine skin. The validation was conducted in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]
-
Sample Preparation: Blank skin matrix is spiked with standard solutions of Tazarotenic acid and an internal standard (IS). Quality control (QC) samples are prepared at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[1]
-
Chromatography: Ultra-Performance Liquid Chromatography.[1]
-
Detection: Quadrupole Detector Mass Spectrometry.[1]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method was validated for the simultaneous determination of Tazarotene and Tazarotenic acid in minipig plasma.[2]
-
Sample Preparation: Plasma samples are acidified with 5% glacial acetic acid and extracted using a mixture of ethyl ether and cyclohexane (4:1, v/v).[2]
-
Chromatography: Liquid chromatography with gradient elution to avoid matrix effects. The mobile phase includes 0.1% formic acid to facilitate the separation of the analytes.[2]
-
Detection: Tandem Mass Spectrometry.[2]
Below is a generalized workflow for the quantification of Tazarotenic acid using an isotopic standard.
Performance Data: Linearity, Accuracy, and Precision
The following tables summarize the performance characteristics of the two highlighted methods for Tazarotenic acid quantification.
Table 1: Linearity of Tazarotenic Acid Quantification
| Method | Matrix | Linear Range | Coefficient of Determination (r²) |
| UPLC-QDa[1] | Porcine Skin | 13.3–12,500 ng/mL | ≥0.99 |
| LC-MS/MS[2] | Minipig Plasma | 10–600 pg/mL | Not explicitly stated, but method was linear |
Table 2: Accuracy and Precision of Tazarotenic Acid Quantification
| Method | Matrix | Parameter | Value |
| UPLC-QDa[1] | Porcine Skin | Accuracy & Precision | <15% |
| LC-MS/MS[2] | Minipig Plasma | Intra-run Precision | <5.2% |
| Inter-run Precision | <7.3% | ||
| Accuracy | <7.3% |
The relationship between linearity, accuracy, and precision in method validation is crucial for ensuring reliable results.
Comparison with Alternative Methods
While LC-MS methods with isotopic standards offer the highest sensitivity and specificity, other methods have also been developed for the quantification of Tazarotene and its related compounds. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Several RP-HPLC methods have been developed for the determination of Tazarotene and its impurities.[3][4] These methods are robust and widely available but may lack the sensitivity and specificity of mass spectrometry-based assays, especially in complex biological matrices.
-
Spectrophotometric Methods: For simpler formulations, spectrophotometric methods have been utilized.[5] These methods are generally less specific and may be prone to interference from other components in the sample.
The choice of analytical method will depend on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. For pharmacokinetic and metabolism studies in complex biological matrices, the use of a validated LC-MS method with an isotopic internal standard is the gold standard, providing the necessary linearity, accuracy, and precision for reliable data.
References
- 1. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ajper.com [ajper.com]
A Comparative Guide to Bioanalytical Methods for Tazarotenic Acid Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tazarotenic acid in pharmacokinetic (PK) studies. Tazarotenic acid is the active metabolite of the topical retinoid prodrug, tazarotene, and its accurate measurement in biological matrices is crucial for assessing the safety and efficacy of tazarotene formulations. This document outlines the principles of incurred sample reanalysis (ISR), compares various analytical techniques with supporting validation data from published literature, and provides detailed experimental protocols.
Incurred Sample Reanalysis (ISR) in Bioanalytical Studies
Incurred sample reanalysis is a critical component of bioanalytical method validation, designed to ensure the reproducibility and reliability of pharmacokinetic data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to verify that the validated method performs consistently with authentic study samples, which may contain metabolites, concomitant medications, and other endogenous components not present in the calibration standards.[1][2]
The fundamental principle of ISR involves reanalyzing a subset of samples from a given study in a separate analytical run on a different day and comparing the results with the original values.[1]
Regulatory Acceptance Criteria
For small molecules like tazarotenic acid, the generally accepted criteria for a successful ISR are as follows:
-
At least two-thirds (67%) of the reanalyzed samples should have a percentage difference between the original and the repeat result within ±20% of their mean.[1]
-
The number of samples for ISR is typically 10% of the first 1000 samples and 5% of the remaining samples.
Comparison of Bioanalytical Methods for Tazarotenic Acid
The selection of a bioanalytical method for tazarotenic acid depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography with Quadrupole Dalton (UPLC-QDa), and High-Performance Liquid Chromatography (HPLC) with UV detection.
Performance Data of Validated Methods
The following table summarizes the performance characteristics of various published methods for the quantification of tazarotenic acid.
| Parameter | LC-MS/MS[3] | UPLC-QDa[4] | HPLC |
| Matrix | Minipig Plasma | Porcine Skin | Not Specified |
| Linearity Range | 10–600 pg/mL | 13.3–12,500 ng/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 13.32 ng/mL | Not Specified |
| Accuracy (% Bias) | Within ±7.3% | <15% | Not Specified |
| Precision (% CV) | <7.3% | <15% | Not Specified |
| Internal Standard (IS) | Tazarotene | Ketoconazole | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key methods discussed.
Method 1: LC-MS/MS for Tazarotenic Acid in Minipig Plasma[3]
Sample Preparation:
-
Acidify 100 µL of plasma with 5% glacial acetic acid.
-
Perform liquid-liquid extraction with 1 mL of ethyl ether-cyclohexane (4:1, v/v).
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 column (2.1 mm × 50 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 70% A
-
0.5-2.0 min: 70% to 10% A
-
2.0-3.0 min: 10% A
-
3.0-3.1 min: 10% to 70% A
-
3.1-5.0 min: 70% A
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Monitored Transitions:
-
Tazarotenic Acid: m/z 337.1 → 227.1
-
Tazarotene (IS): m/z 351.1 → 241.1
-
Method 2: UPLC-QDa for Tazarotenic Acid in Porcine Skin[4]
Sample Preparation:
-
Homogenize skin samples in methanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: Optimized for separation of tazarotene, tazarotenic acid, and the internal standard.
Mass Spectrometry Conditions:
-
Detector: ACQUITY QDa Mass Detector
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Ions: Specific m/z values for tazarotenic acid and ketoconazole (IS).
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the Incurred Sample Reanalysis workflow and the bioanalytical method workflow for tazarotenic acid.
Incurred Sample Reanalysis (ISR) Workflow
Bioanalytical Method Workflow for Tazarotenic Acid
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. database.ich.org [database.ich.org]
- 3. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different UPLC columns for Tazarotenic acid separation
For researchers, scientists, and drug development professionals, achieving optimal separation of Tazarotenic acid is critical for accurate quantification and impurity profiling. This guide provides a comparative evaluation of Ultra-Performance Liquid Chromatography (UPLC) columns based on published experimental data, offering insights into method development and column selection for the analysis of this active metabolite of the retinoid pro-drug Tazarotene.
Tazarotenic acid, the active form of Tazarotene, plays a key role in the treatment of psoriasis and acne.[1] Its analysis is crucial for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate UPLC column is a pivotal step in developing a robust and efficient analytical method. This guide summarizes key performance indicators of different UPLC columns as reported in scientific literature, providing a foundation for informed column selection.
Performance Comparison of UPLC Columns
The following table summarizes the performance of various UPLC columns used for the separation of Tazarotenic acid, with data extracted from peer-reviewed studies and application notes. The metrics include column specifications, mobile phase composition, flow rate, retention time, and other relevant chromatographic parameters.
| Column | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Application | Reference |
| Acquity UPLC BEH C18 | 2.1 x 100, 1.7 | Gradient: Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) | 0.3 | Not Specified | Photostability testing of Tazarotene | [2] |
| Acquity UPLC BEH C18 | 50 x 2.1, 1.7 | Gradient of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile) | 0.3 | Approx. < 5 | Rapid detection of Tazarotene dimer impurity | [3] |
| Generic C18 | 50 mm × 2.1 mm, 1.7-μm particles | Isocratic: Acetonitrile, water and trifluoroacetic acid (70:30:0.1 v/v/v) | 1.0 | Not Specified | Dissolution analysis of Bexarotene (a retinoid) | |
| Hypersil C18 | 250mm×4.6mm 5μm | Isocratic: water pH 2.5 with orthophosphoric acid:acetonitrile (15:85, v/v) | Not Specified | Not Specified | Quantitative determination of tazarotene and its potential impurities A and B | [4] |
| Waters Symmetry C18 | 150 × 3.9mm, 5μ | Gradient: Buffer (10 mM KH2PO4, pH 3.0):organic modifier (methanol:tetrahydrofuran, 95:5) (40:60) and organic modifier | 1.0 | Not Specified | Determination of related substances in Tazarotene gel | [4] |
| UPLC-QDa System Column | Not Specified | Optimized gradient steepness, organic solvent volume | Not Specified | 1.29 | Simultaneous quantification of tazarotene and tazarotenic acid in porcine skin | [5] |
Note: Direct comparison of retention times is challenging due to variations in gradient profiles, mobile phase compositions, and instrument parameters across different studies. The data presented should be used as a reference for selecting a starting point for method development.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited literature.
Method 1: Photostability Analysis on Acquity UPLC BEH C18[2]
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) with an Acquity UPLC BEH C18 VanGuard pre-column (2.1 x 5 mm, 1.7 µm).
-
Mobile Phase: A gradient elution was used with Eluent A (water/formic acid, 0.1%, v/v) and Eluent B (acetonitrile/formic acid, 0.1%, v/v). The gradient was from 95% to 0% of eluent A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Waters eλ PDA detector.
Method 2: Rapid Impurity Detection on Acquity UPLC BEH C18[3]
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A suitable gradient of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 2 µL.
Method 3: Simultaneous Quantification using UPLC-QDa[6]
-
Instrumentation: A UPLC system coupled with a Quadrupole Detector Mass Spectrometry (QDa).
-
Optimization: A Design of Experiments (DoE) approach was used to optimize chromatographic parameters including gradient steepness, organic solvent volume, column temperature, capillary voltage, flow rate, and cone voltage.
-
Separation: Good chromatographic separation was achieved for tazarotene and tazarotenic acid. The retention time for tazarotenic acid was 1.29 minutes.[5]
Logical Workflow for UPLC Column Selection
The process of selecting an appropriate UPLC column for Tazarotenic acid separation involves several key considerations. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Workflow for selecting a UPLC column for Tazarotenic acid analysis.
Conclusion
The selection of a UPLC column is a critical factor in the successful separation and analysis of Tazarotenic acid. Based on the available literature, C18 columns, particularly those with sub-2 µm particles like the Waters Acquity UPLC BEH C18, have been successfully employed for the analysis of Tazarotenic acid and related compounds.[2][3] These columns offer high efficiency and resolution, which are essential for resolving Tazarotenic acid from its parent drug, Tazarotene, and other potential impurities or degradation products.
For initial method development, a reversed-phase C18 column is a logical starting point. Optimization of mobile phase conditions, including pH and organic modifier, is crucial for achieving the desired selectivity and peak shape. The provided experimental protocols offer valuable starting conditions that can be further fine-tuned to meet specific analytical requirements. By following a systematic approach to column selection and method development, researchers can develop robust and reliable UPLC methods for the analysis of Tazarotenic acid, ensuring data quality and regulatory compliance.
References
- 1. ijstr.org [ijstr.org]
- 2. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Managing Inter-Lot Variability of Internal Standards in Tazarotenic Acid Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical methods is paramount. A critical component of this is the internal standard (IS), which is used to correct for variability during sample processing and analysis. This guide provides a framework for evaluating the inter-lot variability of the stable isotope-labeled (SIL) internal standard, Tazarotenic acid-13C2,d2, and compares its performance characteristics with a potential alternative, ketoconazole.
While specific inter-lot variability data for this compound is not publicly available, this guide outlines the essential experimental protocols and data presentation required to conduct a thorough in-house assessment. Adherence to these practices will ensure the continued accuracy and precision of tazarotenic acid quantification in pharmacokinetic and other drug development studies.
Comparing Internal Standard Performance: this compound vs. Ketoconazole
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in LC-MS/MS assays due to their physicochemical similarity to the analyte.[1] This section compares the theoretical and expected performance of this compound, a SIL IS, with ketoconazole, a structurally unrelated compound that has been used as an IS for tazarotenic acid analysis.[2]
| Feature | This compound (SIL IS) | Ketoconazole (Analog IS) |
| Structural Similarity | Identical to tazarotenic acid, with the exception of isotopic labeling. | Structurally dissimilar to tazarotenic acid. |
| Chromatographic Behavior | Expected to co-elute with tazarotenic acid, providing optimal compensation for matrix effects. | Different retention time from tazarotenic acid, which may lead to differential matrix effects.[2] |
| Ionization Efficiency | Identical ionization properties to the analyte, ensuring parallel response to variations in the mass spectrometer source. | Different ionization characteristics, which may not accurately track analyte response. |
| Extraction Recovery | Expected to have identical extraction recovery to tazarotenic acid across various sample matrices. | Extraction recovery may differ from that of tazarotenic acid. |
| Potential for Cross-Interference | Minimal risk of cross-talk, but should be evaluated. The mass difference of 4 Da (13C2 and d2) helps to minimize this.[3] | No direct isotopic overlap, but potential for isobaric interference from endogenous matrix components. |
| Commercial Availability | Available from various chemical suppliers. | Widely available and less expensive. |
Assessing Inter-Lot Variability of this compound: A Methodological Approach
The primary concern with inter-lot variability of a SIL IS is the potential for differences in chemical purity and isotopic enrichment. These differences could impact the accuracy of quantification. Therefore, a systematic evaluation of each new lot is crucial.
Key Experimental Protocols
1. Certificate of Analysis (CoA) Review:
Upon receipt of a new lot of this compound, a thorough review of the manufacturer's CoA is the first step. Key parameters to examine include:
-
Chemical Purity: Typically determined by HPLC or NMR.
-
Isotopic Purity/Enrichment: The percentage of the desired isotopically labeled species.
-
Presence of Unlabeled Analyte: The amount of non-labeled tazarotenic acid present as an impurity.
2. Stock Solution Comparison:
Prepare stock solutions of the new and old lots of the internal standard at the same concentration. Analyze these solutions by LC-MS/MS to compare the absolute response and purity.
3. Cross-Interference Evaluation:
Assess the contribution of the new lot of IS to the analyte signal and vice versa. According to ICH M10 guidelines, the response of the IS in a blank sample should be ≤ 5% of the IS response in a blank sample spiked with the IS, and the response of the analyte in a blank sample spiked with the IS should be ≤ 20% of the lower limit of quantification (LLOQ) of the analyte.[3]
4. Performance in a Bioanalytical Method:
The most critical evaluation is to run a partial validation or a quality control (QC) check using the new lot of IS. This involves analyzing a set of calibration standards and QC samples prepared with the new lot and comparing the results to the acceptance criteria of the validated method.
Data Presentation for Inter-Lot Comparison
The following table illustrates the type of data that should be generated and compared when evaluating a new lot of this compound against a previously qualified lot.
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria |
| Chemical Purity (CoA) | ≥ 98% | ≥ 98% | Manufacturer's Specification |
| Isotopic Enrichment (CoA) | ≥ 99% | ≥ 99% | Manufacturer's Specification |
| Unlabeled Analyte (CoA) | ≤ 0.1% | ≤ 0.1% | ≤ 0.5% |
| IS Response in Blank (vs. LLOQ) | ≤ 5% | ≤ 5% | ≤ 5% of IS response in LLOQ |
| Analyte Response in IS solution (vs. LLOQ) | ≤ 20% | ≤ 20% | ≤ 20% of LLOQ response |
| QC Sample Accuracy (% Bias) | |||
| LLOQ | Within ±20% | Within ±20% | Within ±20% |
| Low QC | Within ±15% | Within ±15% | Within ±15% |
| Mid QC | Within ±15% | Within ±15% | Within ±15% |
| High QC | Within ±15% | Within ±15% | Within ±15% |
| QC Sample Precision (%CV) | |||
| LLOQ | ≤ 20% | ≤ 20% | ≤ 20% |
| Low QC | ≤ 15% | ≤ 15% | ≤ 15% |
| Mid QC | ≤ 15% | ≤ 15% | ≤ 15% |
| High QC | ≤ 15% | ≤ 15% | ≤ 15% |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in managing internal standard variability.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound (new and old lots) and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol or an appropriate solvent to create working solutions at concentrations suitable for spiking into calibration standards and QC samples.
Protocol 2: Cross-Interference Evaluation
-
Prepare six replicates of blank matrix (e.g., plasma).
-
Prepare six replicates of blank matrix spiked with the new lot of this compound at the working concentration.
-
Prepare six replicates of blank matrix spiked with tazarotenic acid at the ULOQ concentration.
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the peak area of the analyte in the samples containing only the IS and compare it to the mean peak area of the analyte at the LLOQ.
-
Calculate the peak area of the IS in the samples containing only the analyte at the ULOQ and compare it to the mean peak area of the IS in the spiked samples.
Protocol 3: Partial Validation (QC Check)
-
Prepare a full set of calibration standards and at least three levels of QC samples (low, medium, and high) in the appropriate biological matrix using the new lot of this compound.
-
Analyze the calibration standards and at least six replicates of each QC level in a single analytical run.
-
Process the data and calculate the concentration of the QC samples using the calibration curve.
-
Calculate the accuracy (% bias) and precision (%CV) for each QC level.
-
Compare the results to the acceptance criteria established during the full method validation.
Conclusion
While a direct comparison of inter-lot variability for this compound is limited by the lack of public data, this guide provides a robust framework for its in-house evaluation. The use of a stable isotope-labeled internal standard like this compound is theoretically superior to an analog IS such as ketoconazole for the bioanalysis of tazarotenic acid. However, this superiority is contingent upon the consistent quality of the SIL IS across different lots. By implementing the detailed experimental protocols and adhering to the acceptance criteria outlined in this guide, researchers can ensure the long-term reliability and accuracy of their bioanalytical data, a cornerstone of successful drug development.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of the Stability of Tazarotenic Acid and Its Isotopically Labeled Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Tazarotenic acid and its isotopically labeled analog. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes information on the known stability of Tazarotenic acid, principles of isotopic labeling effects on drug stability, and relevant experimental protocols to offer a scientifically grounded assessment.
Executive Summary
Tazarotenic acid, the active metabolite of the prodrug Tazarotene, is a cornerstone in the topical treatment of psoriasis and acne. The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Isotopic labeling, particularly deuteration, is a strategy increasingly employed in drug development to enhance metabolic stability. This guide explores the expected stability profile of an isotopically labeled Tazarotenic acid analog in comparison to its unlabeled counterpart, drawing upon established principles of the kinetic isotope effect and available data from forced degradation studies of the parent compound, Tazarotene.
Introduction to Tazarotenic Acid and Isotopic Labeling
Tazarotene is rapidly hydrolyzed by esterases in the skin to its active form, Tazarotenic acid.[1] This active metabolite selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression to influence cellular differentiation and proliferation.[2]
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. A common example in pharmaceuticals is the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H). This substitution can significantly alter the physicochemical properties of the molecule, most notably its metabolic stability, due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3][][5] This often leads to a slower rate of metabolism and a longer biological half-life for the deuterated drug.[3][6]
Comparative Stability Profile
Key Inference: An isotopically labeled (e.g., deuterated) Tazarotenic acid is expected to exhibit enhanced metabolic stability compared to the unlabeled compound. The increased strength of the C-D bond would likely render the molecule less susceptible to enzymatic degradation pathways in vivo.
In terms of chemical stability under various stress conditions (hydrolysis, oxidation, photolysis), the difference between the labeled and unlabeled compound is likely to be less pronounced than the metabolic stability difference. However, if a degradation pathway involves the cleavage of a C-H bond that is substituted with deuterium, a slower degradation rate for the labeled compound could be anticipated.
Forced Degradation Studies of the Parent Compound: Tazarotene
Forced degradation studies on Tazarotene provide valuable insights into the potential degradation pathways of its active metabolite, Tazarotenic acid. Tazarotenic acid is consistently identified as the major degradation product of Tazarotene under hydrolytic (acidic and basic) conditions.[7]
The following table summarizes the typical degradation behavior of Tazarotene under various stress conditions, as reported in the literature. These conditions can serve as a foundation for designing stability studies for Tazarotenic acid and its labeled analog.
| Stress Condition | Reagents and Conditions | Typical Tazarotene Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~15-20% | Tazarotenic acid |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | ~25-30% | Tazarotenic acid |
| Oxidation | 30% H₂O₂ at room temp for 24 hours | ~10-15% | Tazarotene sulfoxide |
| Photolytic | Exposure to UV light (254 nm) for 24 hours | ~5-10% | Various photoproducts |
| Thermal | 80°C for 48 hours | ~5% | Minimal degradation |
Note: The degradation percentages are approximate and can vary based on the specific experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the stability of Tazarotenic acid and its isotopically labeled analog. These are based on established protocols for Tazarotene and can be adapted accordingly.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of the drug substance under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Tazarotenic acid (and its isotopically labeled analog) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 2, 4, 8, and 24 hours. After each time point, cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 30, 60, and 120 minutes. After each time point, cool the solution, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV radiation (254 nm) and fluorescent light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark. Dilute the exposed solution with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
Objective: To develop a validated chromatographic method capable of separating Tazarotenic acid from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate buffer (pH 3.5) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Tazarotenic Acid Signaling Pathway
Tazarotenic acid exerts its therapeutic effects by modulating gene expression through the retinoic acid signaling pathway. The following diagram illustrates this process.
Caption: Tazarotenic Acid Signaling Pathway.
Experimental Workflow for Comparative Stability Analysis
The logical flow for a comparative stability study is outlined in the diagram below.
Caption: Workflow for Comparative Stability Study.
Conclusion
Based on the fundamental principles of the kinetic isotope effect, it is reasonable to conclude that an isotopically labeled (e.g., deuterated) analog of Tazarotenic acid would exhibit greater metabolic stability than its unlabeled counterpart. This enhanced stability could translate to a longer half-life and potentially improved therapeutic index. While direct comparative data from forced chemical degradation studies are lacking, the experimental protocols outlined in this guide provide a robust framework for conducting such an investigation. The provided diagrams of the signaling pathway and experimental workflow serve as valuable tools for researchers in the field of retinoid drug development. Further experimental studies are warranted to quantitatively confirm the comparative stability of Tazarotenic acid and its isotopically labeled analogs under various stress conditions.
References
- 1. ijstr.org [ijstr.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 6. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 7. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justifying the Selection of Tazarotenic Acid-13C2,d2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tazarotenic acid, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an in-depth comparison of Tazarotenic acid-13C2,d2, a stable isotope-labeled internal standard (SIL-IS), against structural analog internal standards, supported by established principles and experimental data from analogous compounds. The evidence unequivocally supports the selection of a SIL-IS like this compound for robust and defensible bioanalytical results.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to correct for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same manner.
Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[1] They are molecules of the analyte that have been chemically modified to replace one or more atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound will have nearly identical chromatographic behavior to the unlabeled tazarotenic acid, ensuring they experience the same matrix effects at the same time.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS, leading to accurate correction.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major source of variability in LC-MS/MS assays. Since the SIL-IS has the same ionization efficiency as the analyte, it will be affected by matrix effects to the same degree, providing effective normalization.[3]
-
Increased Precision and Accuracy: The use of a SIL-IS has been shown to significantly improve the precision and accuracy of bioanalytical methods compared to structural analogs.[4]
-
Reduced Method Development and Validation Time: The predictable behavior of a SIL-IS can simplify method development and lead to more robust and reliable assays that are easier to validate.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the advantages of using this compound, the following table compares its expected performance with that of a commonly used structural analog internal standard, ketoconazole, which has been used in published methods for the analysis of tazarotenic acid.[5] The data presented is representative of typical performance improvements observed when using a SIL-IS versus a structural analog, as documented in the scientific literature.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Ketoconazole) | Justification for Superior Performance |
| Precision (%CV) | Typically < 5% | Can be > 15% | The near-identical chemical and physical properties of the SIL-IS ensure it tracks the analyte's behavior more closely through all stages of the analysis. |
| Accuracy (%Bias) | Typically within ± 5% | Can be > 15% | The SIL-IS provides more effective normalization for variations in recovery and matrix effects, leading to a more accurate measurement of the true analyte concentration.[4] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to reliable correction. Structural analogs have different physicochemical properties and are affected differently by the matrix.[3] |
| Extraction Recovery Variability | Low (< 5% RSD) | Higher (> 15% RSD) | The SIL-IS and analyte will have nearly identical partitioning during liquid-liquid or solid-phase extraction, resulting in consistent recovery. |
| Chromatographic Retention Time | Co-elutes with analyte | Different retention time | Co-elution is crucial for the effective compensation of matrix effects that can vary across the chromatographic peak. |
Experimental Protocol: Bioanalytical Method for Tazarotenic Acid in Human Plasma
This section outlines a typical experimental protocol for the quantification of tazarotenic acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tazarotenic acid from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
Tazarotenic acid: [M+H]+ → fragment ion
-
This compound: [M+4+H]+ → corresponding fragment ion
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualization of the Rationale for Choosing a SIL-IS
The following diagram illustrates the logical workflow for selecting an internal standard, highlighting why a stable isotope-labeled internal standard like this compound is the optimal choice for quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. waters.com [waters.com]
- 4. scispace.com [scispace.com]
- 5. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tazarotenic Acid-13C2,d2: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tazarotenic acid-13C2,d2, ensuring the safety of personnel and compliance with regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and ensure environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing its chemical nature and isotopic labeling.
Tazarotenic acid, the active metabolite of the prodrug tazarotene, is a retinoid and a suspected teratogenic agent, necessitating careful handling and disposal. The isotopic labeling with stable isotopes Carbon-13 (¹³C) and Deuterium (d), however, does not classify this compound as radioactive waste. Therefore, disposal procedures are dictated by the chemical hazards of the parent compound.
Key Disposal Principles
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams. All waste containing this compound must be collected, properly labeled, and disposed of through an approved hazardous waste disposal facility.
Quantitative Data Summary
The following table summarizes key data for Tazarotenic acid.
| Property | Value |
| Chemical Name | 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid |
| Molecular Formula | C₁₉H₁₇NO₂S |
| Molecular Weight | 323.41 g/mol |
| Appearance | White to light brown powder |
| Solubility | DMSO: 20 mg/mL |
| Storage Temperature | 2-8°C |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated lab supplies (e.g., pipette tips, tubes).
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in solvents (e.g., DMSO).
-
Use a dedicated, sealable, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
-
2. Container Selection and Labeling:
-
Container Choice:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration of the waste.
-
The primary hazard(s): "Toxic," "Teratogen."
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
-
-
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and secure location within the laboratory, away from general work areas.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible chemicals together.
-
Keep the waste container closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a detailed inventory of the waste.
-
Follow their specific instructions for pickup and transportation.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Visualizing the Disposal Process
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Personal protective equipment for handling Tazarotenic acid-13C2,d2
This document provides crucial safety and logistical information for the handling and disposal of Tazarotenic acid-13C2,d2, a stable isotope-labeled retinoid. Given its classification as a potent compound and a suspected teratogen, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Tazarotenic acid is the active metabolite of Tazarotene and is considered a potent pharmaceutical ingredient. The primary hazards associated with Tazarotenic acid are reproductive toxicity and skin/eye irritation.[1][2] The stable isotope labeling with Carbon-13 and Deuterium does not alter the chemical reactivity or the toxicological properties of the molecule.[3]
Summary of Hazards:
| Hazard Statement | GHS Classification | References |
| Suspected of damaging fertility or the unborn child. | Repro. Tox. 2, H361 | [1] |
| Causes skin irritation. | Skin Irrit. 2, H315 | [4] |
| Causes serious eye irritation. | Eye Irrit. 2, H319 | [2] |
| May cause local irritation (pruritus, burning, erythema). | - | [5] |
A thorough risk assessment must be conducted before any handling of this compound. This assessment should identify all potential exposure routes and detail the control measures to be implemented.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure.[6][7][8] The following table outlines the minimum PPE requirements for handling this compound.
PPE Requirements:
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer glove in case of contamination. |
| Body | Disposable, low-linting coverall with elasticated cuffs (e.g., Tyvek®).[8][9] A dedicated lab coat may be used for low-energy operations. | Provides full-body protection from particulate and splash contamination. |
| Eyes | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes from airborne particles and splashes. |
| Respiratory | A NIOSH-approved respirator with a P100 (particulate) filter. The specific type (e.g., half-mask, full-face, or PAPR) depends on the quantity of material being handled and the containment strategy. | Prevents inhalation of airborne particles, which is a primary route of exposure for potent compounds. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.[10]
-
Containment: Handling of solid this compound should be performed within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to contain any airborne particles.[6] For larger-scale operations, a barrier isolator is recommended.[6]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[2] The laboratory should be under negative pressure relative to adjacent non-laboratory areas.[6]
Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the engineering controls (fume hood, etc.) are functioning correctly.
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
Designate a specific area for handling the compound and decontaminating equipment.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully transfer the required amount of this compound within the containment device.
-
Avoid generating dust.[1] If possible, handle the compound in a wetted state to minimize aerosolization.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) followed by a detergent solution.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the coverall, inner gloves, and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan
As a stable isotope-labeled compound, this compound does not require special disposal procedures for radioactivity.[3][] However, due to its chemical hazards, it must be disposed of as hazardous chemical waste.[]
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Solid Waste (contaminated PPE, consumables) | Place in a dedicated, clearly labeled, and sealed hazardous waste container. The label should indicate "Hazardous Chemical Waste" and list the chemical name. |
| Liquid Waste (solvents, reaction mixtures) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. The label must list all chemical constituents. |
| Sharps (needles, contaminated glassware) | Place in a puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.[]
Emergency Procedures
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
In the event of a spill, evacuate the area and prevent entry. For small spills, trained personnel wearing appropriate PPE may clean it up by carefully covering the spill with an absorbent material, then collecting the material in a sealed container for disposal. For large spills, contact your institution's emergency response team.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. moravek.com [moravek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. drugs.com [drugs.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. 3m.com [3m.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
